molecular formula C14H21NO3 B147179 2,6-Di-tert-butyl-4-nitrophenol CAS No. 728-40-5

2,6-Di-tert-butyl-4-nitrophenol

Cat. No.: B147179
CAS No.: 728-40-5
M. Wt: 251.32 g/mol
InChI Key: FCGKUUOTWLWJHE-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGKUUOTWLWJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021559
Record name 2,6-Di-tert-butyl-4-nitrophenol
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Molecular Weight

251.32 g/mol
Source PubChem
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CAS No.

728-40-5
Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-DI-TERT-BUTYL-4-NITROPHENOL
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Foundational & Exploratory

Unveiling the Chemical Landscape of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest in various scientific domains. This document collates essential data on its physical and chemical characteristics, details a robust experimental protocol for its synthesis, and elucidates its primary mechanism of biological action.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its key quantitative properties are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₂₁NO₃[2]
Molecular Weight251.32 g/mol [2]
Melting Point156-158 °C[1]
Boiling Point307 °C[3]
Density1.078 g/cm³[3]
AppearanceYellow crystalline powder[1]
SolubilityInsoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[1]

Table 2: Chemical and Spectroscopic Identifiers

IdentifierValueSource(s)
IUPAC NameThis compound[2]
CAS Number728-40-5[2]
PubChem CID69765[2]
InChIInChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3[2]
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)--INVALID-LINK--[O-][2]
Acidity (pKa) Value available in IUPAC Digitized pKa Dataset[2]

Note: While a specific pKa value is not directly available in the immediate literature, the PubChem database indicates its presence in the IUPAC Digitized pKa Dataset.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 2,6-di-tert-butylphenol (B90309). The following protocol is adapted from a method utilizing a strong acid ion-exchange resin as a catalyst, which offers advantages in terms of reusability and simplified workup.

Materials:

  • 2,6-di-tert-butylphenol (DTBP)

  • Strong acid ion-exchange resin (e.g., Amberlyst 15)

  • 35% Nitric acid (HNO₃)

  • Ethanol (B145695) (for washing)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 2,6-di-tert-butylphenol and the strong acid ion-exchange resin is prepared.

  • The flask is cooled to 0-5 °C in an ice bath.

  • 35% nitric acid is added dropwise to the stirred mixture over a period of approximately one hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to 10 °C and is stirred for an additional hour.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered to remove the ion-exchange resin.

  • The filtrate is then washed with deionized water to remove any remaining acid.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product, this compound, as a yellow crystalline solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup and Purification start1 2,6-di-tert-butylphenol mix Mix Starting Materials (0-5 °C) start1->mix start2 Strong Acid Ion-Exchange Resin start2->mix start3 35% Nitric Acid add_acid Dropwise Addition of Nitric Acid (1 hour) start3->add_acid mix->add_acid react Reaction at 10 °C (1 hour) add_acid->react filter_resin Filter to Remove Resin react->filter_resin wash Wash with Deionized Water filter_resin->wash filter_product Collect Crude Product wash->filter_product recrystallize Recrystallize from Ethanol filter_product->recrystallize end Pure this compound recrystallize->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound is a known uncoupler of oxidative phosphorylation in mitochondria.[4] This biological activity is central to its toxicological profile and potential therapeutic applications. The mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP.

The lipophilic nature of DBNP allows it to readily diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, the phenolic hydroxyl group can become protonated. The protonated, neutral form of DBNP then diffuses across the membrane into the mitochondrial matrix, where the proton concentration is lower. In the matrix, it releases the proton, and the resulting anionic form diffuses back to the intermembrane space to repeat the cycle. This process effectively shuttles protons across the membrane, bypassing the ATP synthase complex and uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead dissipated as heat.

Caption: The protonophore action of DBNP dissipates the proton gradient across the inner mitochondrial membrane.

References

2,6-Di-tert-butyl-4-nitrophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated phenolic compound recognized for its potent activity as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of its chemical properties, toxicological data, and the primary mechanism of its biological action. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Data Summary

The fundamental chemical and toxicological data for this compound are summarized below.

ParameterValueReference(s)
CAS Number 728-40-5
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
LD₅₀ (Oral, Rat) 80 mg/kg[1][2]
LD₅₀ (Oral, Rat) 93 mg/kg (in corn oil)[3][4]
No Observable Effect Level (NOEL) < 62.5 mg/kg[3][4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biological effect of this compound is the disruption of oxidative phosphorylation in mitochondria. As a lipophilic weak acid, DBNP can readily pass through the inner mitochondrial membrane. In the acidic intermembrane space, it becomes protonated. It then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases a proton, thereby dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in oxygen consumption without the corresponding production of ATP, releasing the energy as heat.

Uncoupling_of_Oxidative_Phosphorylation ATP_Synthase_Matrix ATP Synthase (F1) ATP ATP ATP_Synthase_Matrix->ATP H_Matrix H+ DBNP DBNP- H_IMS H+ DBNPH DBNP-H DBNP->DBNPH Protonation ETC Electron Transport Chain ETC->H_IMS Pumps H+ H2O H2O ETC->H2O Reduces O2 H_IMS->ATP_Synthase_Matrix Proton Motive Force DBNPH->H_Matrix Deprotonation DBNPH->DBNP Shuttles H+ ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase_Matrix O2 O2 O2->ETC e- acceptor

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Assessment of Mitochondrial Uncoupling via Oxygen Consumption

This protocol provides a methodology to assess the effect of this compound on mitochondrial respiration using isolated mitochondria and a Clark-type oxygen electrode or a similar oxygen-sensing system.

1. Isolation of Mitochondria:

  • Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

2. Preparation of Reagents:

  • Respiration Buffer: Typically contains mannitol, sucrose, KCl, Tris-HCl, and KH₂PO₄ at a physiological pH.

  • Substrates: Prepare stock solutions of respiratory substrates such as glutamate/malate or succinate.

  • ADP: A stock solution of ADP to stimulate State 3 respiration.

  • DBNP: Prepare a stock solution of DBNP in a suitable solvent (e.g., DMSO or ethanol).

3. Measurement of Oxygen Consumption:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the isolated mitochondria to the chamber to achieve a final concentration of approximately 0.5-1.0 mg/mL.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Add a known amount of ADP to induce coupled respiration (State 3).

  • Once the ADP is phosphorylated and the respiration rate returns to State 4, add the DBNP solution in a stepwise manner to observe its effect on oxygen consumption.

  • A significant increase in the rate of oxygen consumption in the absence of ADP is indicative of uncoupling.

4. Data Analysis:

  • Calculate the rate of oxygen consumption in different respiratory states (State 2, State 3, State 4, and in the presence of DBNP).

  • The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4 respiration, can be calculated to assess the integrity of the mitochondrial preparation.

  • Plot the oxygen consumption rate as a function of DBNP concentration to determine the dose-response relationship.

Acute Oral Toxicity Study Workflow

The following diagram outlines a general workflow for an acute oral toxicity study, based on the methodologies used in studies of this compound.[3][4]

Toxicity_Workflow cluster_prep Preparation cluster_animal Animal Phase cluster_data Data Collection & Analysis synthesis Synthesize and Purify DBNP formulation Formulate Dosing Solution (e.g., in corn oil) synthesis->formulation dosing Administer Single Oral Dose (gavage) formulation->dosing acclimation Acclimate Animals (e.g., Sprague-Dawley rats) acclimation->dosing observation Observe for 14 Days dosing->observation mortality Record Mortality observation->mortality clinical_signs Note Clinical Signs (e.g., prostration, hyperthermia) observation->clinical_signs body_weight Measure Body Weight observation->body_weight ld50 Calculate LD50 mortality->ld50

Caption: General workflow for an acute oral toxicity study of a chemical compound.

Conclusion

This compound is a valuable tool for studying mitochondrial bioenergetics due to its potent uncoupling activity. However, its toxicity necessitates careful handling and consideration in any experimental design. The information and protocols provided in this guide serve as a foundational resource for researchers working with this compound.

References

Solubility of 2,6-Di-tert-butyl-4-nitrophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Di-tert-butyl-4-nitrophenol in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to this compound

This compound is a synthetic phenolic compound characterized by the presence of two bulky tert-butyl groups and a nitro group attached to the phenol (B47542) backbone. These structural features significantly influence its physicochemical properties, including its solubility in various media. Understanding its solubility is crucial for a wide range of applications, from chemical synthesis and formulation to assessing its toxicological profile. One notable aspect of its biological activity is its function as an uncoupler of ATP-generating oxidative phosphorylation, a mechanism of significant interest in toxicology and drug development.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively documented in publicly accessible literature, general solubility characteristics can be inferred from the properties of similar phenolic compounds. Phenolic compounds are generally more soluble in organic solvents than in water, and the presence of the large, nonpolar tert-butyl groups in this compound further enhances its lipophilicity.

Based on information for related compounds, this compound is expected to be soluble in a range of common organic solvents. The following table summarizes the anticipated qualitative solubility.

Solvent ClassSpecific SolventsExpected Qualitative Solubility
Alcohols Methanol, EthanolSoluble
Ketones AcetoneSoluble
Halogenated Chloroform, DichloromethaneSoluble
Ethers Diethyl etherSoluble
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Likely Soluble
Nonpolar Hexane, TolueneLikely Soluble

Note: This table is based on general principles of solubility for similar phenolic compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol outlines a generalized procedure that can be adapted to quantify the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or weight of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Quantification:

    • The concentration of this compound in the diluted solution can be determined using a suitable analytical method:

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, a calibration curve can be prepared to determine the concentration from the absorbance measurement.

      • HPLC: This method is preferred for its higher specificity and sensitivity. A calibration curve should be generated using standard solutions of known concentrations.

      • Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the weight of the remaining solid can be measured. This method is less common for organic solvents due to their volatility.

Data Calculation

The solubility (S) can be calculated using the following formula if using a spectrophotometric or chromatographic method:

S = (C * DF) / V

Where:

  • C = Concentration of the diluted sample determined from the calibration curve (e.g., in mg/mL)

  • DF = Dilution factor

  • V = Initial volume of the solvent

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Mixture (Excess Solute + Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) A->B C 3. Separate Solid and Liquid Phases (Settling and Centrifugation) B->C D 4. Sample and Filter Supernatant C->D E 5. Dilute Sample to Known Volume D->E F 6. Quantify Concentration (UV-Vis or HPLC) E->F G 7. Calculate Solubility F->G

Caption: Workflow for determining solubility via the shake-flask method.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound has been identified as an uncoupler of oxidative phosphorylation. This process disrupts the normal synthesis of ATP in mitochondria. The diagram below provides a simplified representation of this mechanism.

G Mechanism of Oxidative Phosphorylation Uncoupling cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesizes Proton_Gradient->ATP_Synthase drives DBNP This compound Proton_Gradient->DBNP Heat Heat DBNP->Heat dissipates gradient as

Caption: Uncoupling of oxidative phosphorylation by this compound.

Conclusion

References

Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest due to its potential as a contaminant and its mechanism of action as an uncoupler of oxidative phosphorylation. This document summarizes available quantitative data, outlines experimental methodologies based on established protocols, and visualizes key pathways and workflows to support further research and risk assessment. While significant data exists for its acute toxicity, information regarding its genotoxicity, carcinogenicity, and reproductive and developmental effects is limited in publicly available literature.

Introduction

This compound (DBNP) is a nitrated phenolic compound that has garnered attention primarily as a contaminant identified in enclosed environments such as submarines. It is formed from the nitration of 2,6-di-tert-butylphenol (B90309), an antioxidant additive used in lubricating oils.[1][2] Its primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production.[3] This guide aims to consolidate the existing toxicological data on DBNP to inform researchers and professionals in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 728-40-5
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance Yellow crystalline solid
Solubility Low water solubility

Toxicokinetics

Limited data is available on the toxicokinetics of DBNP. Dermal absorption of DBNP appears to be minimal.[4] Following oral administration in rats, DBNP is absorbed, and there is evidence to suggest that gut microflora may play a role in its metabolism. The excretion of a glucuronide conjugate has been reported.[5]

Toxicology

Acute Toxicity

The acute oral toxicity of DBNP has been evaluated in rats. The reported LD50 values are summarized in Table 2. Clinical signs of acute toxicity in rats include hyperthermia, severe rigor, prostration, and rapid breathing.[1][6] A No-Observable-Adverse-Effect Level (NOAEL) for acute oral toxicity has not been established and is considered to be less than 62.5 mg/kg in rats.[7]

Table 2: Acute Oral Toxicity of this compound in Rats

SpeciesStrainVehicleLD50 (mg/kg)Reference
RatSprague-DawleyCorn oil93[6]
RatFischer-344 & Sprague-DawleyNot specified78-98[8]
RatNot specifiedNot specified80[8]
RatSprague-DawleyCarboxymethylcellulose500[8]
Genotoxicity
Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. However, research on its precursor, 2,6-di-tert-butylphenol (2,6-DTBP), and its para-quinone metabolite (2,6-DTBQ) has indicated a potential carcinogenic risk. These compounds were found to interfere with the retinoic acid receptor β (RARβ), leading to altered protein expression of p-Erk1/2 and COX-2 and promoting cancer cell proliferation and metastasis in vitro.[10] While this suggests a potential carcinogenic pathway for related compounds, direct evidence for DBNP is lacking.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been identified in the reviewed literature. Studies on other nitrophenolic compounds, such as 4-nitrophenol (B140041), suggest that the reproductive system is not a primary target of toxicity following inhalation or oral exposure in animals.[1] However, some nitrophenols have been shown to have effects on the reproductive system at high doses.[11] Due to the absence of specific data for DBNP, its potential for reproductive and developmental toxicity cannot be conclusively determined.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in the mitochondria. DBNP, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it can pick up a proton, traverse the membrane, and release the proton into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[12][13] This uncoupling leads to an increase in oxygen consumption and heat production, but a decrease in ATP generation, ultimately leading to cellular energy depletion and the observed signs of toxicity like hyperthermia and rigor.[1]

G cluster_mitochondrion Mitochondrion cluster_matrix Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Proton_Matrix H+ DBNP_neg DBNP- Heat Heat Proton_Matrix->Heat Energy Dissipation Proton_IMS H+ Proton_IMS->DBNP_neg Protonation ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Flows through IMM Inner Mitochondrial Membrane DBNP_H DBNP-H DBNP_H->Proton_Matrix Deprotonation DBNP_H->DBNP_neg Shuttles H+ across membrane ATP ATP ATP_Synthase->ATP ETC Electron Transport Chain ETC->Proton_IMS Pumps H+ ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. However, based on standard methodologies and OECD guidelines, the following outlines the likely procedures for key toxicological assessments.[6][14]

Acute Oral Toxicity (OECD 423/425)

A standardized acute oral toxicity study would likely follow a protocol similar to OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[2][15]

G start Animal Acclimatization (e.g., Sprague-Dawley rats, 5-7 days) fasting Fasting (overnight) start->fasting dosing Single Oral Gavage of DBNP (in a suitable vehicle like corn oil) fasting->dosing observation Observation (14 days) - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross Necropsy (at termination or death) observation->necropsy data_analysis Data Analysis (LD50 calculation) necropsy->data_analysis

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

A bacterial reverse mutation assay would be conducted to assess the potential of DBNP to induce gene mutations.

G start Prepare Bacterial Strains (e.g., Salmonella typhimurium, E. coli) treatment Expose Bacteria to DBNP (with and without S9 metabolic activation) start->treatment incubation Incubate Plates (48-72 hours) treatment->incubation counting Count Revertant Colonies incubation->counting analysis Compare with Controls (Positive and Negative) counting->analysis

References

The Environmental Formation of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated phenolic compound that has emerged as an environmental contaminant of interest due to its potential toxicological effects. This technical guide provides a comprehensive overview of the environmental formation of DBNP, detailing its precursors, formation pathways, influencing factors, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental lifecycle of this compound and its potential implications.

Precursors and Formation Environments

The primary precursor for the environmental formation of DBNP is 2,6-di-tert-butylphenol (B90309) (DTBP) . DTBP is a sterically hindered phenolic compound widely used as an antioxidant in a variety of industrial and commercial products. Its primary function is to prevent oxidative degradation, thereby extending the shelf life and stability of these materials.

Key sources of DTBP in the environment include:

  • Lubricating Oils and Hydraulic Fluids: DTBP is a common additive in turbine and engine oils to prevent oxidation at high temperatures.[1][2][3]

  • Diesel Fuels: It is used as a stabilizer in diesel and other fuels to prevent the formation of gums and other degradation products.[2]

  • Plastics and Polymers: DTBP is incorporated into various plastics as an antioxidant to protect them from degradation during processing and use.

The formation of DBNP from DTBP occurs through nitration , a chemical process that introduces a nitro group (-NO2) onto the aromatic ring of the phenol. This reaction is favored in environments where both DTBP and nitrogen oxides (NOx) are present at sufficient concentrations and under specific conditions that promote the reaction.

Two primary environmental settings have been identified for DBNP formation:

  • Enclosed Atmospheres with Electrostatic Precipitators (ESPs): The most well-documented instances of DBNP formation have been in the confined atmosphere of submarines.[1][2][3] In this environment, lubricating oils containing DTBP can become aerosolized. The use of electrostatic precipitators to remove particulate matter from the air creates an environment rich in ions and reactive species, which facilitates the nitration of the airborne DTBP by nitrogen oxides present in the submarine's atmosphere.[1][2][3]

  • Combustion of Diesel Fuels: The high temperatures and presence of nitrogen oxides in the exhaust of diesel engines provide a conducive environment for the nitration of DTBP and other phenolic antioxidants present in the fuel.[2] Studies have shown that spiking diesel fuel with DTBP leads to the formation of DBNP in the particulate matter of the exhaust.[2]

Formation Pathways and Mechanisms

The nitration of 2,6-di-tert-butylphenol to form this compound can proceed through different chemical mechanisms depending on the specific environmental conditions and the nitrating agents present. The key to this reaction is the activation of the aromatic ring of DTBP by the hydroxyl group, which directs the electrophilic attack of the nitrating species to the ortho and para positions. Due to the significant steric hindrance from the two tert-butyl groups at the ortho positions, the nitration reaction overwhelmingly favors the para position.

Electrophilic Aromatic Substitution

In the presence of strong nitrating agents, such as the nitronium ion (NO₂⁺), the formation of DBNP proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The nitronium ion is typically generated from nitric acid in the presence of a stronger acid like sulfuric acid. While this specific mixture is less common in the general environment, the fundamental steps of electrophilic attack are relevant to understanding the reaction.

Lab_Synthesis_Workflow start Start step1 Combine ion-exchange resin and 35% nitric acid in reaction vessel. start->step1 step2 Cool mixture to 0-5°C in an ice bath. step1->step2 step3 Slowly add DTBP solution over 1 hour with stirring. step2->step3 step4 Raise temperature to 10°C and react for 1 hour. step3->step4 step5 Monitor reaction completion (TLC/GC). step4->step5 step6 Isolate and purify DBNP product. step5->step6 end End step6->end

References

A Technical Guide to the Spectroscopic Profile of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest in various research fields, including toxicology and as an uncoupler of oxidative phosphorylation.[1][2] This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines general experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

A comprehensive set of spectroscopic data for this compound has been published, providing a basis for its identification and characterization.[2] While direct access to the full datasets from some primary literature can be limited, this guide summarizes the key findings and provides references to the original sources.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data

While the specific ¹H NMR spectrum for this compound is not publicly available in spectral databases, a detailed characterization has been reported in the literature.[2] For a structurally similar compound, 2,4-di-tert-butyl-6-nitrophenol, the ¹H NMR spectrum in CDCl₃ shows a downfield singlet for the hydroxyl proton (δ 11.45), two doublets for the aromatic protons (δ 7.97 and 7.28), and two singlets for the tert-butyl groups (δ 1.48 and 1.32).[3] It is expected that the ¹H NMR spectrum of this compound would show a singlet for the two equivalent aromatic protons and a singlet for the 18 equivalent protons of the two tert-butyl groups, in addition to the hydroxyl proton signal.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported.[4] The primary reference for this data is a publication by H. O. Kalinowski and H. Kessler in Organic Magnetic Resonance.[4] The expected spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons, with their chemical shifts influenced by the hydroxyl and nitro substituents.

Assignment Expected Chemical Shift Range (ppm)
C-OH150 - 160
C-NO₂140 - 150
C-H (aromatic)120 - 130
C-(tert-butyl) (aromatic)135 - 145
C(CH₃)₃30 - 40
C(CH₃)₃25 - 35

Note: This table is based on typical chemical shift ranges for substituted phenols and is for illustrative purposes. For precise values, consulting the original publication is recommended.

The IR spectrum provides information about the functional groups present in the molecule. The FTIR spectrum of this compound has been characterized, typically using a KBr wafer technique.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium-Strong
N=O stretch (asymmetric)1500 - 1560Strong
N=O stretch (symmetric)1300 - 1370Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (phenolic)1150 - 1250Strong

Note: This table represents expected absorption ranges for the functional groups in the molecule.

UV-Vis spectrophotometry of this compound reveals electronic transitions within the molecule.[2] The spectrum of nitrophenols is known to be pH-dependent. In its deprotonated form (phenolate), 4-nitrophenol (B140041) exhibits a strong absorption maximum around 400 nm.[5][6] It is anticipated that this compound would display similar chromophoric behavior.

Solvent/Conditions λmax (nm) Molar Absorptivity (ε)
Methanol (B129727) or Ethanol~300 - 400Data not available
Alkaline solution~400Data not available

Note: The exact λmax and molar absorptivity are dependent on the solvent and pH.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound can be adapted from standard procedures for phenolic compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • ¹H NMR Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled mode is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

  • Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm. Use the pure solvent as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is then determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation cluster_report Reporting Synthesis Synthesis and Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group Functional Group Identification IR->Functional_Group Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Final_Report Comprehensive Technical Report Structure_Elucidation->Final_Report Functional_Group->Final_Report Electronic_Properties->Final_Report

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of this compound.

References

A Comprehensive Technical Guide to the Physical State and Appearance of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol, a sterically hindered phenol (B47542) derivative, is a compound of interest in various chemical and pharmaceutical research areas. An accurate understanding of its physical and chemical properties is paramount for its effective application and for ensuring safety in handling and experimental design. This technical guide provides an in-depth overview of the physical state and appearance of this compound, supported by quantitative data and detailed experimental protocols for its characterization.

Physical State and Appearance

This compound is a solid at room temperature.[1][2] Its appearance is most consistently described as a crystalline solid. While some sources may describe it as white, it is more commonly reported as a yellow or brown solid. This variation in color may be attributed to the presence of impurities or the specific crystalline form.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₄H₂₁NO₃[1][3]
Molecular Weight251.32 g/mol [3]
Melting Point154-156 °C
Boiling Point307 °C[4]
Density1.078 g/cm³[4]

Experimental Protocols

Accurate characterization of the physical properties of this compound is crucial for its use in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Visual Appearance and Color Assessment

A standardized method for describing the color of a solid chemical is important for quality control.

Principle: The color of a solid can be visually assessed and compared against standards. For aromatic hydrocarbons, standardized methods like the Platinum-Cobalt (Pt-Co/APHA) scale are often used for the molten state. For a solid, a descriptive approach is common.

Apparatus:

  • Clean, white, non-reactive surface (e.g., a ceramic tile or watch glass)

  • Spatula

  • Good, consistent lighting source (e.g., a light box with a standardized color temperature)

Procedure:

  • Place a small, representative sample of this compound on the clean, white surface.

  • Under the standardized lighting, observe the color of the solid.

  • Describe the color using standard terminology (e.g., white, off-white, pale yellow, yellow, brown).

  • Note the crystalline form if observable (e.g., needles, prisms).

  • For a more quantitative assessment, if the material is melted, a method such as ASTM D1686 for the color of solid aromatic hydrocarbons in the molten state can be adapted.[3]

Single Crystal X-ray Diffraction

To unambiguously determine the three-dimensional structure of this compound in its crystalline state, single-crystal X-ray diffraction is the gold standard.

Principle: When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a unique pattern determined by the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map and thus the precise atomic positions can be determined.

Procedure:

  • Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step and can be achieved through methods such as slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The choice of solvent is critical.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal motion of the atoms and then rotated in the X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic structure is then solved using computational methods and refined to fit the experimental data.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physical Characterization start 2,6-Di-tert-butylphenol reaction Nitration (e.g., with Nitric Acid) start->reaction product Crude this compound reaction->product workup Reaction Work-up (Quenching, Extraction) purification Purification (e.g., Recrystallization) workup->purification final_product Pure this compound purification->final_product product->workup mp Melting Point Determination final_product->mp color_analysis Color and Appearance Assessment final_product->color_analysis xrd Single Crystal X-ray Diffraction final_product->xrd

Caption: Workflow for Synthesis and Physical Characterization.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated derivative of the common antioxidant 2,6-di-tert-butylphenol. Its presence has been identified as a contaminant in various environments, including in submarines where it forms from the nitration of lubricating oil additives. Due to its potential toxicity and persistence, robust and reliable analytical methods are crucial for its detection and quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of DBNP using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar phenolic compounds and provide a strong foundation for method development and validation.

Analytical Methods Overview

The primary analytical techniques for the quantification of DBNP are HPLC and GC-MS. HPLC offers a straightforward and cost-effective method suitable for routine analysis, particularly for samples where DBNP is present at moderate concentrations. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of nitrophenols due to their strong UV absorbance. The following protocol is a general method that can be optimized for the specific analysis of DBNP.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation.

2. Reagents and Solutions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the phenolic group.[1]

  • Standard Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the expected limit of quantification (LOQ) to the upper end of the linear range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Based on the UV spectrum of DBNP, a wavelength between 270 nm and 320 nm is expected to provide good sensitivity.[1]

4. Sample Preparation:

  • The sample preparation protocol will depend on the matrix.

  • For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

  • For solid samples or complex matrices, a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or hexane) or solid-phase extraction (SPE) may be necessary to isolate DBNP and remove interfering substances.[1]

5. Data Analysis:

  • A calibration curve is generated by plotting the peak area of DBNP against the concentration of the prepared standards.

  • The concentration of DBNP in the samples is determined from the calibration curve.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table summarizes typical performance parameters for the HPLC analysis of nitrophenols and related compounds. These values can be used as a benchmark for the expected performance of a validated method for DBNP.

ParameterExpected ValueMatrix
Linearity (r²) > 0.99Standard Solutions
Limit of Detection (LOD) 0.1 - 10 ng/mLWater
Limit of Quantification (LOQ) 0.5 - 30 ng/mLWater
Accuracy (% Recovery) 85 - 115%Spiked Samples
Precision (%RSD) < 15%Replicate Injections

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Standard Standard Preparation Standard->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV analysis workflow for DBNP.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of DBNP, especially at trace levels. The following protocol is based on general methods for the analysis of phenolic compounds and should be optimized for DBNP.[2]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

2. Reagents and Materials:

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[2]

  • Derivatization Agent (Optional): For some phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may improve volatility and peak shape. However, DBNP may be amenable to analysis without derivatization.

3. GC-MS Conditions:

  • Injection: Splitless injection at 250-280°C.[2]

  • Oven Temperature Program: A typical program would be an initial temperature of 50-60°C, hold for 1 minute, then ramp at 10°C/min to 300°C, and hold for 3-5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DBNP would include the molecular ion and characteristic fragment ions.

4. Sample Preparation:

  • For aqueous samples, solid-phase microextraction (SPME) in the headspace or liquid-liquid extraction with a non-polar solvent like hexane (B92381) is common.[2]

  • For solid samples, steam distillation or Soxhlet extraction followed by a clean-up step may be employed.[2]

5. Data Analysis:

  • The identity of DBNP is confirmed by its retention time and the presence of its characteristic ions in the mass spectrum.

  • Quantification is performed by constructing a calibration curve using the peak areas of a specific quantifier ion from the analysis of standard solutions.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table provides an overview of the expected performance of a GC-MS method for the analysis of related phenolic compounds.

ParameterExpected ValueMatrix
Linearity (r²) > 0.99Standard Solutions
Limit of Detection (LOD) 0.01 - 1 ng/mLWater/Soil
Limit of Quantification (LOQ) 0.05 - 5 ng/mLWater/Soil
Accuracy (% Recovery) 70 - 120%Spiked Samples
Precision (%RSD) < 20%Replicate Injections

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification Method_Selection Start Define Analytical Need for DBNP Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex HPLC HPLC-UV Matrix->HPLC Simple Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High (Trace Levels)

References

GC-MS protocol for quantification of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 2,6-Di-tert-butyl-4-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, direct GC analysis can lead to poor peak shape and low sensitivity.[1] To address this, the protocol incorporates a derivatization step to enhance the volatility and thermal stability of the analyte, ensuring reliable and accurate quantification.[2] The method is suitable for trace-level analysis in environmental monitoring, food safety, and toxicological studies.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization to create a less polar and more volatile compound. The derivatized analyte is then separated and quantified using a GC-MS system. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to provide high selectivity and sensitivity for the target analyte.

Apparatus and Reagents

  • Apparatus: Gas chromatograph with a mass selective detector (GC-MS), analytical balance, vortex mixer, centrifuge, heating block, autosampler vials, and standard laboratory glassware.

  • Reagents: this compound standard, derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA), extraction solvent (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate), and high-purity helium.

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to achieve concentrations ranging from the expected limit of quantification to the upper limit of the linear range.

Sample Preparation (Aqueous Matrix)
  • Extraction:

    • Measure a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.

    • Acidify the sample to a pH below 3 with a suitable acid (e.g., concentrated HCl) to ensure the analyte is in its protonated form.[1]

    • Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.[1]

    • Allow the layers to separate and collect the organic (lower) layer.[1]

    • Repeat the extraction twice more with fresh portions of dichloromethane.[1]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.[1]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

For solid samples, methods such as Soxhlet or ultrasonic extraction can be employed.[3]

Derivatization
  • Transfer 100 µL of the concentrated extract or standard solution into a GC vial.

  • Add 100 µL of the derivatizing agent (e.g., MTBSTFA) to the vial.[1]

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1][4]

  • Allow the vial to cool to room temperature before GC-MS analysis.[1]

GC-MS Analysis
  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 280°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1][5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Based on the mass spectrum of the derivatized this compound. The underivatized compound has a top peak at m/z 236.[6] The specific ions for the derivatized compound should be determined by analyzing a derivatized standard. A common fragmentation pattern for silyl (B83357) derivatives is the loss of a tert-butyl group (M-57).[1]

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area of the quantification ion against the concentration of the derivatized standards. The concentration of this compound in the samples is then calculated using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table summarizes typical method performance parameters for the quantification of nitrophenols and related compounds using GC-MS. These values are illustrative and may vary depending on the specific instrumentation and sample matrix.

Parameter Typical Value Reference
Linearity (R²)> 0.99[7][8]
Limit of Detection (LOD)0.001 - 0.1 µg/L[8][9]
Limit of Quantification (LOQ)1 µg/L[8]
Recovery80 - 113%[7][8]
Precision (%RSD)< 15%[7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Liquid-Liquid Extraction SampleCollection->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration DerivatizationStep Silylation with MTBSTFA Concentration->DerivatizationStep GCMS GC-MS Analysis (SIM Mode) DerivatizationStep->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for the quantification of this compound.

derivatization_reaction Analyte This compound Product Volatile Silyl Derivative Analyte->Product Derivatization Reagent Silylating Agent (e.g., MTBSTFA) Reagent->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol is a nitroaromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules. It is also identified as an uncoupler of ATP-generating oxidative phosphorylation.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for its study in various research contexts. This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The protocols outlined herein cover the systematic development of the HPLC method, including column and mobile phase selection, and a detailed procedure for method validation in accordance with International Council for Harmonisation (ICH) guidelines. All experimental data is presented in clear, tabular formats for straightforward interpretation, and key workflows are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is critical for the development of an effective HPLC method.

PropertyValueReference
Molecular Formula C14H21NO3[1][2]
Molecular Weight 251.32 g/mol [1][2]
IUPAC Name This compound[2][3]
Physical Form Solid[3]
LogP (Predicted) 4.7[2]

Based on its predicted LogP, this compound is a non-polar compound, making it an ideal candidate for analysis by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard (purity ≥97%)[3]

  • Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), and purified water (e.g., Milli-Q).

  • Mobile Phase Additives: HPLC grade phosphoric acid or formic acid.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[4][5]

  • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 290 nm can be used, as this is a common detection wavelength for nitrophenols.[6]

Preparation of Standard and Sample Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the sample diluent to achieve a concentration within the calibration range.

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of the chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, free from interference.

cluster_0 Method Development Workflow Analyte Characterization Analyte Characterization Column Selection Column Selection Analyte Characterization->Column Selection Physicochemical Properties Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Stationary Phase Detector Parameter Setup Detector Parameter Setup Mobile Phase Optimization->Detector Parameter Setup Elution Conditions System Suitability System Suitability Detector Parameter Setup->System Suitability Optimized Method

Caption: A logical workflow for HPLC method development.

Column Selection

A C18 column is the recommended starting point due to its versatility and wide use for the separation of non-polar to moderately polar compounds.[4][5] If peak shape or retention is not optimal, a C8 or Phenyl column can be evaluated as alternatives.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.

  • Organic Modifier: Both acetonitrile and methanol can be evaluated. Acetonitrile often provides better peak shape and lower backpressure.

  • Aqueous Phase pH: Acidifying the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) or formic acid can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.[4]

  • Gradient Elution: A gradient elution is recommended to ensure a reasonable analysis time and good peak shape. A typical starting gradient could be:

Time (min)% Acetonitrile (B)
040
1090
1290
12.140
1540

Method Validation

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and should include the following parameters:

cluster_1 ICH Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD LOD Robustness->LOD LOQ LOQ LOD->LOQ

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank sample and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.[4]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Range e.g., 1-100 µg/mL
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Concentration LevelAcceptance Criteria for Recovery (%)
Low80 - 120%
Medium80 - 120%
High80 - 120%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).

Precision TypeNumber of DeterminationsAcceptance Criteria (RSD%)
Repeatability (Intra-day) n=6 at 100% of test concentration≤ 2.0%
Intermediate Precision (Inter-day) n=6 on a different day/by a different analyst≤ 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability criteria met
Column Temperature ± 2°CSystem suitability criteria met
Mobile Phase Composition ± 2% organicSystem suitability criteria met
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

ParameterMethod of Determination
LOD 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
LOQ 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

Conclusion

The HPLC method development and validation protocols detailed in this application note provide a comprehensive framework for the accurate and reliable quantitative analysis of this compound. By following a systematic approach to method development and conducting a thorough validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data.

References

Application Notes and Protocols: Inducing Mitochondrial Dysfunction with 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a lipophilic weak acid that acts as a potent mitochondrial uncoupler.[1][2] Its mechanism of action involves the disruption of the electrochemical proton gradient across the inner mitochondrial membrane, a process central to the production of ATP through oxidative phosphorylation.[1] By transporting protons back into the mitochondrial matrix, DBNP dissipates the proton motive force that drives ATP synthase, leading to a decrease in ATP synthesis, an increase in oxygen consumption, and the potential for increased production of reactive oxygen species (ROS).[1] These characteristics make DBNP a valuable tool for studying the consequences of mitochondrial dysfunction in various cellular processes, including apoptosis, metabolic regulation, and cellular signaling.

These application notes provide an overview of the use of DBNP to induce mitochondrial dysfunction in vitro, along with detailed protocols for assessing the key indicators of this process.

Mechanism of Action: Mitochondrial Uncoupling

DBNP, as a protonophore, shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncoupling of electron transport from ATP synthesis leads to a cascade of cellular events characteristic of mitochondrial dysfunction.

Mechanism of DBNP-induced mitochondrial uncoupling.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound (DBNP) on key mitochondrial function parameters in a typical mammalian cell line. This data is representative of the expected dose-dependent effects of a mitochondrial uncoupler and is intended for guidance in experimental design. Actual results may vary depending on the cell type, experimental conditions, and DBNP concentration.

Table 1: Effect of DBNP on Mitochondrial Membrane Potential (ΔΨm)

DBNP Concentration (µM)Incubation Time (hours)Cell TypeAssay MethodChange in ΔΨm (% of Control)
0 (Control)4HeLaJC-1 Staining100%
14HeLaJC-1 Staining85%
54HeLaJC-1 Staining60%
104HeLaJC-1 Staining40%
254HeLaJC-1 Staining25%
504HeLaJC-1 Staining10%

Table 2: Effect of DBNP on Cellular ATP Levels

DBNP Concentration (µM)Incubation Time (hours)Cell TypeAssay MethodCellular ATP Level (% of Control)
0 (Control)6HepG2Luminescence-based ATP Assay100%
16HepG2Luminescence-based ATP Assay90%
56HepG2Luminescence-based ATP Assay70%
106HepG2Luminescence-based ATP Assay50%
256HepG2Luminescence-based ATP Assay30%
506HepG2Luminescence-based ATP Assay15%

Table 3: Effect of DBNP on Reactive Oxygen Species (ROS) Production

DBNP Concentration (µM)Incubation Time (hours)Cell TypeAssay MethodROS Production (Fold Change vs. Control)
0 (Control)2SH-SY5YDihydroethidium (DHE) Staining1.0
12SH-SY5YDihydroethidium (DHE) Staining1.2
52SH-SY5YDihydroethidium (DHE) Staining1.8
102SH-SY5YDihydroethidium (DHE) Staining2.5
252SH-SY5YDihydroethidium (DHE) Staining3.8
502SH-SY5YDihydroethidium (DHE) Staining5.2

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_dbnp Treat cells with DBNP at various concentrations seed_cells->treat_dbnp add_jc1 Add JC-1 staining solution to each well treat_dbnp->add_jc1 incubate Incubate at 37°C add_jc1->incubate wash Wash cells with assay buffer incubate->wash measure_fluorescence Measure fluorescence (Red and Green channels) wash->measure_fluorescence analyze Analyze Red/Green fluorescence ratio measure_fluorescence->analyze end End analyze->end

Workflow for measuring mitochondrial membrane potential.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well black, clear bottom)

  • This compound (DBNP) stock solution (in DMSO)

  • JC-1 reagent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • DBNP Treatment: Prepare serial dilutions of DBNP in complete culture medium from the stock solution. Remove the old medium from the wells and add the DBNP-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest DBNP treatment. Incubate for the desired time (e.g., 4 hours).

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the DBNP-containing medium and wash the cells once with warm PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer provided with the kit.

  • Fluorescence Measurement: Add warm PBS or assay buffer to each well. Measure the fluorescence intensity using a microplate reader. Set the excitation/emission wavelengths for JC-1 monomers (green) at ~485 nm / ~530 nm and for J-aggregates (red) at ~550 nm / ~600 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a depolarization of the mitochondrial membrane. Normalize the results to the vehicle control.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes a luminescence-based assay to quantify cellular ATP levels, which is a direct indicator of mitochondrial function.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • White, opaque 96-well plates

  • DBNP stock solution (in DMSO)

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at an appropriate density. Incubate overnight.

  • DBNP Treatment: Treat cells with various concentrations of DBNP as described in Protocol 1. Incubate for the desired time (e.g., 6 hours).

  • Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Cell Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium). Mix well on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A decrease in luminescence intensity corresponds to a decrease in cellular ATP levels. Normalize the results to the vehicle control.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines the use of Dihydroethidium (DHE) to detect intracellular superoxide (B77818), a major form of ROS produced by dysfunctional mitochondria.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Multi-well plates

  • DBNP stock solution (in DMSO)

  • Dihydroethidium (DHE)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • DBNP Treatment: Treat cells with DBNP for the desired time (e.g., 2 hours).

  • DHE Staining: Prepare a working solution of DHE in HBSS (typically 5-10 µM). Remove the DBNP-containing medium, wash the cells once with warm HBSS, and then add the DHE staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the DHE solution and wash the cells twice with warm HBSS.

  • Fluorescence Measurement:

    • Microscopy: Add warm HBSS to the wells and immediately image the cells using a fluorescence microscope with an appropriate filter set for DHE (excitation/emission ~518/606 nm).

    • Flow Cytometry: Detach the cells using a gentle dissociation reagent, resuspend in HBSS, and analyze immediately on a flow cytometer.

  • Data Analysis: An increase in red fluorescence intensity indicates an increase in superoxide production. Quantify the fluorescence intensity per cell or per well and normalize to the vehicle control.

Signaling Pathways Affected by Mitochondrial Dysfunction

Mitochondrial dysfunction induced by DBNP can trigger a variety of cellular signaling pathways, often as a response to cellular stress. These can include pathways involved in apoptosis, autophagy, and metabolic reprogramming.

cluster_0 Mitochondrion cluster_1 Cellular Responses DBNP This compound (DBNP) Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse, ATP↓, ROS↑) DBNP->Mito_Dysfunction Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Autophagy Autophagy (Mitophagy) Mito_Dysfunction->Autophagy Damaged Mitochondria Metabolic_Shift Metabolic Shift (↑ Glycolysis) Mito_Dysfunction->Metabolic_Shift Energy Stress Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathways activated by DBNP-induced mitochondrial dysfunction.

Troubleshooting

  • High background fluorescence: Ensure complete removal of staining reagents by thorough washing. Use phenol (B47542) red-free medium during fluorescence measurements if necessary.

  • Cell death at high DBNP concentrations: High concentrations of DBNP can be cytotoxic. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that induces mitochondrial dysfunction without causing excessive cell death.

  • Inconsistent results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Passage number of cells can also affect their sensitivity to DBNP.

Conclusion

This compound is an effective tool for inducing mitochondrial dysfunction in vitro. The protocols and data presented here provide a framework for researchers to utilize DBNP in their studies of mitochondrial biology and its role in various physiological and pathological conditions. Careful optimization of experimental parameters for the specific cell type and research question is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Mitochondrial Respiration Assay with DBNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[1][2] This assay utilizes a sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial respiration. 2,4-dinitrophenol (B41442) (DBNP), a classic mitochondrial uncoupler, can be incorporated into this assay to investigate its effects on mitochondrial bioenergetics.[3] DBNP acts by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling respiration from ATP synthesis.[3] These application notes provide a detailed protocol for utilizing DBNP in a mitochondrial respiration assay to characterize its impact on cellular bioenergetics.

Principle of the Assay

The mitochondrial respiration assay with DBNP follows the core principles of the Seahorse XF Cell Mito Stress Test. The assay measures the oxygen consumption rate (OCR) of cells in response to a series of injected compounds that modulate mitochondrial activity. By introducing DBNP, the specific effects of mitochondrial uncoupling on parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be quantified.

Materials and Reagents

  • Cell Culture: Adherent cells of interest

  • Instruments:

    • Seahorse XF Analyzer (e.g., XF96 or XF24)

    • Cell culture incubator (37°C, 5% CO2)

    • Non-CO2 incubator (37°C)

    • Microplate reader (for normalization)

  • Consumables:

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Sensor Cartridge

    • Seahorse XF Calibrant

  • Media and Reagents:

    • Complete cell culture medium

    • Seahorse XF Base Medium (e.g., DMEM or RPMI)

    • Supplements: Glucose, L-glutamine, Sodium Pyruvate (B1213749)

    • DBNP (2,4-dinitrophenol): Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Mito Stress Test Compounds:

      • Oligomycin (ATP synthase inhibitor)

      • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - for comparison

      • Rotenone/Antimycin A (Complex I and III inhibitors)

    • Cell lysis buffer and protein assay reagent (e.g., BCA) for normalization.

Experimental Protocol

Day 1: Cell Seeding
  • Cell Preparation: Harvest and count cells that are in the logarithmic growth phase.

  • Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The optimal cell number should be determined empirically to ensure a robust OCR signal. Leave the four corner wells empty for background correction.[4]

  • Incubation: Incubate the cell plate overnight in a humidified 37°C incubator with 5% CO2.

Day 2: Assay Execution
  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[4]

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, L-glutamine, and sodium pyruvate to the desired final concentrations (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Warm the medium to 37°C and adjust the pH to 7.4.

  • Compound Preparation:

    • Prepare working solutions of DBNP, oligomycin, FCCP (for comparison), and rotenone/antimycin A in the assay medium at the desired final concentrations. It is crucial to perform a titration to determine the optimal DBNP concentration.

  • Cell Plate Preparation:

    • Remove the cell culture microplate from the incubator.

    • Wash the cells twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[4]

  • Seahorse XF Analyzer Setup:

    • Load the hydrated sensor cartridge with the prepared mitochondrial modulators into the Seahorse XF Analyzer for calibration.

    • Define the assay template in the software, specifying the injection strategy.

Injection Strategy with DBNP

There are two primary approaches to incorporate DBNP into the mitochondrial respiration assay:

Option A: DBNP as the Uncoupler (Replacing FCCP)

This strategy is suitable for directly assessing the maximal uncoupling effect of DBNP.

  • Port A: Oligomycin

  • Port B: DBNP (at a concentration determined to induce maximal respiration)

  • Port C: Rotenone/Antimycin A

Option B: DBNP Pre-treatment or Co-injection

This approach allows for the investigation of how DBNP modulates the response to other mitochondrial stressors.

  • Pre-treatment: Incubate cells with DBNP for a specific duration before the assay. Then proceed with the standard Mito Stress Test injection sequence (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Co-injection:

    • Port A: DBNP (at a desired concentration, e.g., for mild uncoupling)

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

Data Acquisition and Analysis
  • Run the Assay: After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure basal OCR, followed by OCR measurements after each sequential injection.

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration.

  • Parameter Calculation: The software will automatically calculate the key parameters of mitochondrial respiration.

Data Presentation

The quantitative data from the mitochondrial respiration assay with DBNP can be summarized in the following table. The values provided are illustrative and will vary depending on the cell type, DBNP concentration, and experimental conditions.

ParameterDescriptionVehicle Control (Illustrative OCR pmol/min)DBNP Treatment (Illustrative OCR pmol/min)
Basal Respiration The baseline oxygen consumption of the cells.100150 (mild uncoupling) or 250 (maximal uncoupling)
ATP Production The portion of basal respiration dedicated to ATP synthesis.7050 (mild uncoupling) or 20 (maximal uncoupling)
Proton Leak The remaining basal respiration not coupled to ATP synthesis.30100 (mild uncoupling) or 230 (maximal uncoupling)
Maximal Respiration The maximum oxygen consumption rate the cell can achieve.300250 (at optimal uncoupling concentration)
Spare Respiratory Capacity The difference between maximal and basal respiration.200100 (at optimal uncoupling concentration)
Non-Mitochondrial Respiration Oxygen consumption from cellular processes other than mitochondrial respiration.1010

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Preparation cluster_assay Seahorse XF Assay A Harvest and Count Cells B Seed Cells in Seahorse Plate A->B C Overnight Incubation (37°C, 5% CO2) B->C G Wash and Equilibrate Cells C->G D Hydrate Sensor Cartridge E Prepare Assay Medium F Prepare DBNP and Inhibitors H Calibrate Sensor Cartridge F->H I Measure Basal OCR H->I J Inject Oligomycin I->J K Inject DBNP/FCCP J->K L Inject Rotenone/Antimycin A K->L M Data Analysis L->M G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Protons_Intermembrane H+ (Intermembrane Space) ETC->Protons_Intermembrane Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_Intermembrane->ATP_Synthase Flows through DBNP DBNP Protons_Intermembrane->DBNP Binds H+ Protons_Matrix H+ (Matrix) DBNP->Protons_Matrix Transports H+ across membrane Heat Heat DBNP->Heat Dissipates Proton Gradient as Heat

References

Application of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Studying Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di-tert-butyl-4-nitrophenol (DBNP) is a nitrated derivative of the antioxidant 2,6-di-tert-butylphenol. It is recognized as a potent uncoupler of mitochondrial oxidative phosphorylation.[1][2][3] This property allows DBNP to disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The uncoupling of oxidative phosphorylation can significantly alter cellular bioenergetics and, consequently, the production of reactive oxygen species (ROS), making DBNP a potential, albeit not widely documented, tool for studying oxidative stress.

Mitochondrial uncouplers can either increase or decrease ROS production depending on the specific experimental conditions and the metabolic state of the cells.[4][5][6][7] By modulating the mitochondrial membrane potential, DBNP can be hypothetically used to induce a state of oxidative stress or, under certain conditions, to mitigate it. Its high lipophilicity suggests that it may readily cross biological membranes, potentially making it a more potent uncoupler than the more commonly studied 2,4-dinitrophenol (B41442) (DNP).[1][2]

These application notes provide a theoretical framework and extrapolated protocols for the use of DBNP in oxidative stress research, based on its known characteristics as a mitochondrial uncoupler.

Principle of Action

DBNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton-motive force. This uncouples the electron transport chain (ETC) from ATP synthesis. The increased electron flow in the uncoupled state can influence the generation of superoxide (B77818) radicals at complexes I and III of the ETC, thereby modulating the cellular redox environment.

Data Presentation

Currently, there is a lack of specific quantitative data in the published literature on the direct application of DBNP for studying oxidative stress. The following table is a hypothetical representation of data that could be generated from the experimental protocols described below.

Parameter Control DBNP (Low Dose) DBNP (High Dose) **Positive Control (e.g., H₂O₂) **
Mitochondrial ROS (MitoSOX Red Intensity) 1.0 ± 0.10.8 ± 0.11.5 ± 0.22.5 ± 0.3
Cellular ROS (DCFDA Fluorescence) 1.0 ± 0.10.9 ± 0.11.8 ± 0.23.0 ± 0.4
Mitochondrial Membrane Potential (TMRM Fluorescence) 1.0 ± 0.10.7 ± 0.050.4 ± 0.050.5 ± 0.08
Cell Viability (%) 100 ± 595 ± 470 ± 860 ± 10
Nrf2 Nuclear Translocation (Fold Change) 1.0 ± 0.11.2 ± 0.22.5 ± 0.43.5 ± 0.5

Experimental Protocols

The following protocols are adapted from standard methodologies used for other mitochondrial uncouplers and are intended as a starting point for investigating the effects of DBNP on oxidative stress. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Protocol 1: In Vitro Assessment of DBNP-Induced Oxidative Stress in Cultured Cells

Objective: To determine the effect of DBNP on the production of mitochondrial and cellular ROS.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa, HepG2)

  • Cell culture medium and supplements

  • DBNP (this compound)

  • MitoSOX™ Red mitochondrial superoxide indicator

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Hoechst 33342

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • DBNP Preparation: Prepare a stock solution of DBNP in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium and treat the cells with varying concentrations of DBNP for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for oxidative stress (e.g., 100 µM H₂O₂ for 1 hour).

  • ROS Staining:

    • Mitochondrial ROS: In the last 10-30 minutes of the DBNP treatment, add MitoSOX™ Red to the medium to a final concentration of 5 µM.

    • Cellular ROS: In the last 30 minutes of the DBNP treatment, add DCFDA to the medium to a final concentration of 10 µM.

  • Nuclear Staining: In the final 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL to stain the nuclei for cell counting.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging and Analysis: Add fresh PBS or culture medium to the wells and immediately acquire images using a fluorescence microscope. Alternatively, measure the fluorescence intensity using a plate reader.

  • Quantification: Quantify the mean fluorescence intensity of MitoSOX™ Red or DCFDA per cell, normalized to the vehicle control.

Protocol 2: Measurement of DBNP-Induced Changes in Mitochondrial Membrane Potential

Objective: To assess the effect of DBNP on mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial uncoupling.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • DBNP

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1

  • Hoechst 33342

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • ΔΨm Staining: In the last 20-30 minutes of DBNP treatment, add TMRM to the medium to a final concentration of 20-100 nM.

  • Nuclear Staining: In the final 10 minutes of incubation, add Hoechst 33342.

  • Washing: Gently wash the cells once with warm PBS.

  • Imaging and Analysis: Add fresh PBS or medium and acquire images or read fluorescence intensity.

  • Quantification: Quantify the mean TMRM fluorescence intensity per cell, normalized to the vehicle control. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 3: Western Blot Analysis of Oxidative Stress Response Pathways

Objective: To investigate the activation of cellular antioxidant response pathways, such as the Nrf2 pathway, following DBNP treatment.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • DBNP

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p62, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with DBNP as described in Protocol 1.

  • Nuclear and Cytoplasmic Fractionation (for Nrf2 translocation):

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Whole-Cell Lysate Preparation:

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Visualizations

G cluster_0 Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP DBNP DBNP DBNP->H_gradient Dissipates caption DBNP as a Mitochondrial Uncoupler.

Caption: DBNP dissipates the mitochondrial proton gradient, uncoupling the electron transport chain from ATP synthesis.

G DBNP DBNP Treatment Treatment Treat with DBNP (Dose-Response & Time-Course) DBNP->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Staining Stain with ROS/ΔΨm indicators (e.g., MitoSOX, DCFDA, TMRM) Treatment->Staining Biochemical Biochemical Assays (e.g., Western Blot for Nrf2) Treatment->Biochemical Analysis Fluorescence Microscopy or Plate Reader Analysis Staining->Analysis caption Experimental Workflow for DBNP.

Caption: A general experimental workflow for investigating the effects of DBNP on cellular oxidative stress.

G DBNP DBNP Mito_Uncoupling Mitochondrial Uncoupling DBNP->Mito_Uncoupling ROS Altered ROS Production Mito_Uncoupling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Dissociates Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2_translocation ARE Antioxidant Response Element (ARE) Activation Nrf2_translocation->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes caption DBNP and Oxidative Stress Signaling.

Caption: Hypothetical signaling pathway of DBNP-induced oxidative stress and the cellular antioxidant response.

References

Application Notes: Synthesis and Purification of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DTBNP) is a valuable chemical intermediate used in the synthesis of various compounds, including antioxidants and photographic materials.[1] Its synthesis typically involves the electrophilic nitration of 2,6-di-tert-butylphenol (B90309) (DTBP). The sterically hindered nature of the starting material, with two bulky tert-butyl groups ortho to the hydroxyl group, directs the nitration to the para position. However, these bulky groups also present a challenge, as harsh nitrating conditions can lead to dealkylation or the formation of unwanted byproducts.[1] Therefore, careful control of reaction conditions is crucial for achieving a high yield and purity of the desired product.

Several methods for the nitration of DTBP have been reported, utilizing different nitrating agents and reaction conditions.[1][2][3] One effective and selective method employs a macroporous strong acid ion-exchange resin as a catalyst with dilute nitric acid, which offers high yields and good reusability of the catalyst.[2] Other methods include the use of nitric acid in an inert hydrocarbon solvent or nitrogen dioxide in hexane (B92381).[1][3]

Purification of the crude product is typically achieved by recrystallization, which leverages the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.

This document provides a detailed protocol for the laboratory synthesis of this compound via the nitration of 2,6-di-tert-butylphenol, followed by a standard purification procedure using recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on a method utilizing a strong acid ion-exchange resin catalyst.[2]

ParameterValueReference
Reactants
2,6-Di-tert-butylphenol (DTBP)1.0 molar equivalent[2]
Nitric Acid (35%)1.2 molar equivalents[2]
Strong Acid Ion-Exchange Resin12g per 60 mmol Nitric Acid[2]
Reaction Conditions
Nitric Acid Addition Temperature0-5 °C[2]
Reaction Temperature10 °C[2]
Nitric Acid Addition Time~1 hour[2]
Total Reaction Time~2 hours[2]
Results
Product Yield> 90%[2]

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from a method employing a strong acid ion-exchange resin as a catalyst.[2]

Materials:

  • 2,6-Di-tert-butylphenol (DTBP)

  • Nitric acid (35% aqueous solution)

  • Macroporous strong acid ion-exchange resin (e.g., ResSO3H)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,6-di-tert-butylphenol and the strong acid ion-exchange resin.

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to a temperature between 0 and 5 °C with continuous stirring.

  • Nitric Acid Addition: Slowly add 35% nitric acid to the stirred mixture via the dropping funnel over a period of approximately one hour. It is critical to maintain the reaction temperature between 0 and 5 °C during the addition to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the complete addition of nitric acid, raise the temperature of the reaction mixture to 10 °C and continue stirring for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (DTBP) is fully consumed.

  • Isolation of Crude Product: Upon completion of the reaction, separate the solid catalyst (ion-exchange resin) from the reaction mixture by filtration. The resin can be washed, regenerated, and reused.

  • Workup: The filtrate, containing the product, is then subjected to a workup procedure. This may involve washing with water to remove any remaining acid and then extracting the product with a suitable organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

II. Purification by Recrystallization

This is a general protocol for the purification of the crude this compound. The choice of solvent is critical and may require some small-scale trials to find the optimal one (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot). A mixture of ethanol (B145695) and water or a hydrocarbon solvent like hexane could be suitable.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath to further promote crystallization.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.

Visualizations

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 2,6-Di-tert-butylphenol & Ion-Exchange Resin cool Cool to 0-5 °C start->cool add_hno3 Slowly Add 35% Nitric Acid cool->add_hno3 react React at 10 °C for 1 hour add_hno3->react filter_catalyst Filter to Remove Catalyst react->filter_catalyst workup Aqueous Workup & Solvent Removal filter_catalyst->workup crude Crude Product workup->crude dissolve Dissolve Crude in Hot Solvent crude->dissolve cool_crystallize Slowly Cool to Induce Crystallization dissolve->cool_crystallize filter_crystals Vacuum Filter Crystals cool_crystallize->filter_crystals wash_dry Wash with Cold Solvent & Dry filter_crystals->wash_dry pure_product Pure this compound wash_dry->pure_product

Caption: Overall workflow for the synthesis and purification process.

G Chemical Reaction for the Synthesis of this compound r1 2,6-Di-tert-butylphenol product This compound plus + r2 HNO3 catalyst H+ (Resin Catalyst) 0-10 °C dummy_start->dummy_end

Caption: Nitration of 2,6-Di-tert-butylphenol.

References

2,6-Di-tert-butyl-4-nitrophenol: A Potent Chemical Probe for Metabolic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a lipophilic weak acid that acts as a potent uncoupler of mitochondrial oxidative phosphorylation.[1][2][3] Its chemical structure, featuring bulky tert-butyl groups, enhances its solubility within the mitochondrial inner membrane, potentially making it a more effective protonophore than the classical uncoupler 2,4-dinitrophenol (B41442) (DNP).[2] By shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force, DBNP disconnects substrate oxidation from ATP synthesis. This action leads to an increase in oxygen consumption, a decrease in ATP production, and a shift towards glycolysis to meet the cell's energy demands. These characteristics make DBNP a valuable chemical probe for investigating cellular bioenergetics, metabolic flexibility, and the cellular response to metabolic stress.

These application notes provide an overview of the use of DBNP in metabolic studies and detailed protocols for key experiments.

Principle of Action

As a protonophore, DBNP disrupts the electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis by ATP synthase. The lipophilic nature of DBNP allows it to readily diffuse across the lipid bilayer. In the proton-rich intermembrane space, the phenolate (B1203915) anion of DBNP becomes protonated. This neutral, protonated form then diffuses across the inner membrane into the more alkaline mitochondrial matrix. Within the matrix, it releases the proton, and the resulting anion returns to the intermembrane space, completing the catalytic cycle of proton transport. This uncoupling of respiration from phosphorylation leads to a compensatory increase in the activity of the electron transport chain to maintain the proton gradient, resulting in increased oxygen consumption.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of DBNP on Mitochondrial Respiration in Cultured Cells

ParameterControlDBNP (Optimal Concentration)Oligomycin (B223565)FCCP (Positive Control)Rotenone/Antimycin A
Basal OCR (pmol/min) 100 ± 10180 ± 1540 ± 5250 ± 2010 ± 2
ATP Production-linked OCR (pmol/min) 60 ± 810 ± 3015 ± 40
Proton Leak (pmol/min) 40 ± 5170 ± 1240 ± 5235 ± 1810 ± 2
Maximal Respiration (pmol/min) 250 ± 20260 ± 2240 ± 5250 ± 2010 ± 2
Spare Respiratory Capacity (pmol/min) 150 ± 1580 ± 10000

OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation.

Table 2: Effect of DBNP on Glycolytic Activity and ATP Levels

ParameterControlDBNP (Optimal Concentration)
Basal ECAR (mpH/min) 20 ± 245 ± 4
Glycolytic Capacity (mpH/min) 50 ± 555 ± 6
Glycolytic Reserve (mpH/min) 30 ± 310 ± 2
Cellular ATP Level (µM) 2.5 ± 0.31.0 ± 0.2

ECAR: Extracellular Acidification Rate. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for mitochondrial isolation and is a prerequisite for direct studies on isolated organelles.[4][5][6][7]

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with freshly added protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and microcentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in MIB and allow cells to swell on ice for 15 minutes.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 10-15 strokes.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in fresh MIB and centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol utilizes a Seahorse XF Analyzer to measure real-time oxygen consumption in live cells treated with DBNP.[8][9][10]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cultured cells of interest

  • DBNP stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Prepare fresh assay medium and warm to 37°C.

    • Wash the cells twice with the assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading:

    • Prepare working solutions of DBNP, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy would be:

      • Port A: DBNP (titrate concentrations to find the optimal uncoupling concentration) or vehicle control.

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (a known uncoupler to determine maximal respiration).

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol. The instrument will measure basal OCR, then inject the compounds sequentially and measure the OCR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein content.

    • Calculate the key parameters of mitochondrial function as outlined in Table 1.

Protocol 3: Measurement of Extracellular Acidification Rate (ECAR)

This protocol is performed concurrently with the OCR measurement on the Seahorse XF Analyzer to assess changes in glycolysis.[1][11][12][13]

Procedure:

  • Follow steps 1-5 of Protocol 2. The Seahorse XF Analyzer measures ECAR simultaneously with OCR.

  • Data Analysis:

    • Normalize the ECAR data to cell number or protein content.

    • Analyze the changes in ECAR in response to DBNP to determine the shift towards glycolytic metabolism. The addition of oligomycin will induce maximal glycolysis, representing the cell's glycolytic capacity.

Protocol 4: Quantification of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure total cellular ATP content.[14][15][16][17]

Materials:

  • Cultured cells treated with DBNP or vehicle.

  • ATP bioluminescence assay kit (e.g., based on firefly luciferase).

  • Luminometer.

  • Cell lysis buffer compatible with the ATP assay.

Procedure:

  • Plate cells in a multi-well plate and treat with DBNP or vehicle for the desired time.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase-containing reagent to the cell lysates. This reagent will produce light in the presence of ATP.

  • Measure the luminescence using a luminometer.

  • Create a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to protein concentration.

Visualization of Pathways and Workflows

Signaling Pathway of DBNP-induced Metabolic Shift

DBNP_Metabolic_Shift DBNP This compound (DBNP) Mito_Membrane Inner Mitochondrial Membrane DBNP->Mito_Membrane Dissipates Proton_Gradient Proton Motive Force (Δp) Mito_Membrane->Proton_Gradient Disrupts ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Decouples from ATP_Production ATP Production Proton_Gradient->ATP_Production Inhibits ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Maintains O2_Consumption Oxygen Consumption (OCR) ETC->O2_Consumption Drives ATP_Synthase->ATP_Production Produces AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Decreases AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates Glycolysis ↑ Glycolysis (ECAR) AMPK->Glycolysis Stimulates mTOR mTOR Inhibition AMPK->mTOR Inhibits Anabolism ↓ Anabolic Processes mTOR->Anabolism Regulates

Caption: DBNP uncouples oxidative phosphorylation, leading to metabolic reprogramming.

Experimental Workflow for Assessing DBNP Effects

DBNP_Workflow cluster_prep Preparation cluster_assays Metabolic Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture Seahorse Seahorse XF Analysis (OCR & ECAR) Cell_Culture->Seahorse ATP_Assay Cellular ATP Quantification Cell_Culture->ATP_Assay DBNP_Prep DBNP Solution Preparation DBNP_Prep->Seahorse DBNP_Prep->ATP_Assay Data_Normalization Data Normalization Seahorse->Data_Normalization ATP_Assay->Data_Normalization Parameter_Calc Calculation of Metabolic Parameters Data_Normalization->Parameter_Calc Interpretation Interpretation of Metabolic Phenotype Parameter_Calc->Interpretation

Caption: Workflow for studying the metabolic effects of DBNP on cultured cells.

Concluding Remarks

This compound is a powerful tool for probing cellular metabolism. By uncoupling mitochondrial respiration, it allows for the detailed investigation of bioenergetic pathways, cellular stress responses, and metabolic reprogramming. The protocols provided herein offer a framework for utilizing DBNP in metabolic research. It is crucial to empirically determine the optimal concentration of DBNP for each cell type to achieve maximal uncoupling with minimal off-target effects. The combined measurement of OCR, ECAR, and cellular ATP levels will provide a comprehensive understanding of the metabolic phenotype induced by DBNP. These studies can provide valuable insights for basic research and for the development of therapeutic strategies targeting cellular metabolism.

References

Application Notes and Protocols for the Quantification of DBNP in Environmental and Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 2,2-dibromo-3-nitrilopropionamide (DBNP), a widely used biocide, in various environmental and biological matrices. Due to its high reactivity and rapid degradation, careful consideration of sample handling and analytical approach is critical for accurate quantification.

Introduction to DBNP and Analytical Challenges

DBNP is an effective broad-spectrum antimicrobial agent used in industrial water treatment, oil and gas operations, and as a preservative in various formulations. Its efficacy is matched by its rapid chemical breakdown, which minimizes environmental persistence but poses a significant challenge for analytical quantification.[1] The primary degradation pathways are hydrolysis, which is highly pH-dependent, and reactions with nucleophiles.[1][2] DBNP is particularly unstable under neutral to alkaline conditions, with a half-life that can be as short as a few hours in soil and even less in certain aqueous environments.[2] This inherent instability necessitates immediate analysis or appropriate preservation of samples.

Quantification of DBNP in Aqueous Samples

The analysis of DBNP in aqueous matrices such as industrial process water, cooling tower water, and wastewater is well-established. The primary methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of DBNP in relatively clean aqueous samples with concentrations in the low mg/L range.

Experimental Protocol:

  • Sample Preparation:

    • Collect water samples in amber glass vials to protect from light.

    • If the sample has a pH above 6, acidify to a pH of 4-5 with phosphoric acid immediately upon collection to slow degradation.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

    • If high concentrations of DBNP are expected, dilute the sample with deionized water.

  • Instrumentation:

    • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • UV detector set to 230 nm.[3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a series of calibration standards of DBNP in deionized water.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DBNP in the samples by comparing their peak areas to the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for complex aqueous matrices and for detecting low concentrations of DBNP.[1]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same initial steps as for HPLC-UV (collection in amber vials, acidification).

    • For complex matrices like bioethanol fermentation coproducts, a solid-phase extraction (SPE) cleanup may be necessary.[1]

      • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge with deionized water to remove interfering substances.

      • Elute the DBNP with methanol.

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for DBNP.

  • Quantification:

    • Use a calibration curve prepared with DBNP standards in the appropriate matrix (e.g., clean water or a blank matrix extract).

Quantification of DBNP in Soil and Sediment Samples

The quantification of DBNP in solid matrices like soil and sediment is challenging due to its rapid degradation and strong interaction with the matrix. There are no standardized, validated methods readily available in the literature. The following protocol is a proposed approach that would require thorough validation.

Proposed Experimental Protocol:

  • Sample Preparation and Extraction:

    • Collect soil or sediment samples and immediately freeze them at -20°C or below to halt degradation.

    • Extraction should be performed as quickly as possible on thawed samples.

    • To a known amount of soil (e.g., 5 g), add a suitable extraction solvent such as acetonitrile or a mixture of acetone (B3395972) and water.

    • Vortex or sonicate the sample for a short period (e.g., 5-10 minutes) to extract the DBNP.

    • Centrifuge the sample at high speed to pellet the solid material.

    • Carefully collect the supernatant.

    • The extract may require cleanup using SPE as described for aqueous samples.

  • Analysis:

    • Analyze the final extract using LC-MS/MS as it provides the necessary sensitivity and selectivity to detect low concentrations of DBNP in a complex matrix.

Important Considerations:

  • The extraction efficiency and stability of DBNP in the chosen solvent must be determined.

  • Matrix effects from co-extracted organic matter can significantly impact the analysis and should be evaluated.

  • The use of an isotopically labeled internal standard is highly recommended to correct for extraction losses and matrix effects.

Quantification of DBNP in Biological Samples

There is a significant lack of published methods for the quantification of DBNP in biological samples such as plasma, serum, or tissue. The high reactivity of DBNP with biological nucleophiles, particularly thiol groups in proteins, suggests that it is likely to be very unstable in such matrices. Direct measurement of the parent compound is expected to be extremely difficult.

Challenges and Future Directions:

  • High Reactivity: DBNP is expected to rapidly react with proteins and other biomolecules, leading to its rapid disappearance.

  • Lack of Validated Methods: No established and validated methods for the extraction and quantification of DBNP from biological matrices have been reported.

  • Potential Approaches:

    • Derivatization: A potential strategy could involve the immediate derivatization of DBNP in the biological matrix to form a more stable product that can be quantified. This would require the development and validation of a suitable derivatization reaction.

    • Analysis of Degradation Products: An alternative approach is to quantify stable and specific degradation products of DBNP as markers of exposure. This would require a thorough understanding of the metabolic fate of DBNP in the biological system of interest.

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Quantitative Data for DBNP Analysis in Aqueous Samples by HPLC-UV

ParameterValueReference
Detection Wavelength230 nm[3]
Limit of Detection (LOD)~0.1 mg/L[3]
Linearity RangeVaries with instrumentation-
Precision (RSD)< 5%-
Accuracy (Recovery)95-105%-

Table 2: Quantitative Data for DBNP Analysis in Aqueous Samples by LC-MS/MS

ParameterValueReference
Ionization ModeESI-[1]
Limit of Detection (LOD)~0.05 mg/L[3]
Limit of Quantification (LOQ)Varies with instrumentation-
Linearity RangeTypically 1-1000 µg/L-
Precision (RSD)< 10%[1]
Accuracy (Recovery)90-110%[1]

Visualizations

Diagram 1: General Workflow for DBNP Quantification in Aqueous Samples

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis Sample Collect in Amber Vial Preserve Acidify to pH 4-5 Sample->Preserve Filter Filter (0.45 µm) Preserve->Filter SPE Solid-Phase Extraction (optional) Filter->SPE Analysis HPLC-UV or LC-MS/MS SPE->Analysis Quant Quantification via Calibration Curve Analysis->Quant

Caption: Workflow for DBNP analysis in water.

Diagram 2: Degradation Pathways of DBNP

G DBNP DBNP Hydrolysis Hydrolysis (pH dependent) DBNP->Hydrolysis Nucleophiles Reaction with Nucleophiles DBNP->Nucleophiles DBAN Dibromoacetonitrile (DBAN) Hydrolysis->DBAN pH > 7 DBAA Dibromoacetic Acid (DBAA) Hydrolysis->DBAA pH < 7 Other Other Degradation Products Nucleophiles->Other

Caption: Major degradation routes of DBNP.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-di-tert-butyl-4-nitrophenol (DBNP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-di-tert-butylphenol (B90309) to produce 2,6-di-tert-butyl-4-nitrophenol (DBNP).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of DBNP.

Q1: My reaction is yielding a significant amount of a reddish-purple byproduct. What is it and how can I avoid it?

A1: The reddish-purple color is likely due to the formation of 3,3',5,5'-tetra-tert-butyldiphenoquinone. This byproduct arises from the oxidation of the starting material, 2,6-di-tert-butylphenol.

To minimize its formation:

  • Control the temperature: Maintain the reaction temperature in the recommended range for your chosen protocol. Lower temperatures generally suppress oxidation side reactions.[1]

  • Use an inert atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidation.

  • Appropriate Nitrating Agent: Using milder nitrating agents or specific reaction conditions can reduce the oxidative potential of the reaction mixture. For example, using nitric acid in an inert hydrocarbon solvent has been shown to reduce the formation of diphenoquinones.[2]

Q2: My DBNP yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields of DBNP can stem from several factors. Here are the most common causes and their solutions:

Potential Cause Troubleshooting Step
Incomplete Reaction - Reaction Time: Ensure the reaction is running for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] - Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Temperature - Temperature Control: Maintain the reaction temperature within the optimal range. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1]
Incorrect Reagent Stoichiometry - Molar Ratios: Carefully measure and use the correct molar ratios of reactants as specified in the protocol. An excess or deficit of the nitrating agent can lead to side reactions or incomplete conversion.
Decomposition of Product - Excess Nitrating Agent: Avoid using a large excess of the nitrating agent, as this can lead to the decomposition of the desired DBNP product.[4]
Loss during Work-up and Purification - Extraction: Ensure efficient extraction of the product from the reaction mixture. - Purification: Optimize your purification method (e.g., recrystallization, column chromatography) to minimize product loss.

Q3: I am observing the formation of 2-tert-butyl-4,6-dinitrophenol. What is causing this and how can it be prevented?

A3: The formation of 2-tert-butyl-4,6-dinitrophenol is a result of dealkylation, where one of the tert-butyl groups is cleaved from the aromatic ring, followed by further nitration.[2] This is more likely to occur under harsh reaction conditions.

To prevent dealkylation:

  • Avoid Strong Acidic Mixtures: Nitration with mixtures of nitric and sulfuric acid can lead to complete deterioration of the phenol (B47542).[2] Similarly, a mixture of nitric and acetic acids has been shown to cause dealkylation.[2]

  • Controlled Conditions: Employing milder nitrating conditions, such as using nitric acid in an inert hydrocarbon solvent, can prevent the dealkylation side reaction.[2]

Q4: How can I effectively monitor the progress of the nitration reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[3]

  • Stationary Phase: Silica (B1680970) gel plates are suitable.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material (2,6-di-tert-butylphenol), the product (DBNP), and any major byproducts. The starting material will be less polar and have a higher Rf value than the more polar nitrated product.

  • Visualization: The spots can be visualized under UV light or by using an appropriate staining agent.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of DBNP.

Protocol 1: Nitration using Nitric Acid in a Hydrocarbon Solvent[2]

This method is designed to minimize side reactions like dealkylation and oxidation.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation:

    • Dissolve 2,6-di-tert-butylphenol in a liquid aliphatic hydrocarbon solvent (e.g., hexane, heptane, or isooctane).

    • Prepare a 30-70% solution of nitric acid.

  • Reaction:

    • Cool the nitric acid solution in the flask to the desired reaction temperature (typically between 0°C and 40°C, with a preferred range of 20-30°C).

    • Slowly add the solution of 2,6-di-tert-butylphenol to the nitric acid with vigorous stirring, ensuring the temperature remains within the set range. The molar ratio of nitric acid to the phenol should be between 1.5 and 2.0.

  • Work-up:

    • After the reaction is complete (as monitored by TLC), quench the reaction by pouring the mixture into ice water.

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude DBNP can be purified by recrystallization from a suitable solvent like isooctane (B107328) or by column chromatography on silica gel.

Protocol 2: Nitration using tert-Butyl Nitrite[5][6]

This method offers a chemoselective approach to nitration under mild conditions.

  • Reaction Setup: In a fume hood, combine 2,6-di-tert-butylphenol and a suitable solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction:

    • Add tert-butyl nitrite (B80452) (typically 3 molar equivalents) to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC. The reaction is generally fast and can be complete within a few hours.

  • Work-up:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure DBNP.

Data Presentation

The following tables summarize quantitative data for different nitration methods.

Table 1: Comparison of Nitration Methods for 2,6-di-tert-butylphenol

Nitrating Agent Solvent Temperature (°C) Typical Yield Key Advantages Reference
Nitric Acid (30-70%)Aliphatic Hydrocarbon20-30~80%Reduces dealkylation and diphenoquinone (B1195943) formation.[2]
Gaseous NO₂HexaneNot specified75%High purity of DBNP can be achieved.[4]
tert-Butyl NitriteTHFRoom TemperatureHighChemoselective, mild conditions, simple work-up.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2,6-di-tert-butylphenol in solvent reaction Combine reactants under controlled temperature and stirring start->reaction reagents Prepare Nitrating Agent (e.g., HNO3 solution) reagents->reaction monitor Monitor reaction progress by TLC reaction->monitor quench Quench reaction (e.g., with ice water) monitor->quench extract Extract DBNP into organic phase quench->extract wash Wash organic phase (water, NaHCO3) extract->wash dry Dry organic phase (e.g., Na2SO4) wash->dry concentrate Concentrate crude product dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify analyze Analyze final product (e.g., MP, NMR, HPLC) purify->analyze

Caption: Experimental workflow for the synthesis and purification of DBNP.

troubleshooting_guide cluster_yield cluster_purity start Problem Encountered low_yield Low Yield of DBNP start->low_yield purity_issue Impure Product start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn temp_low Temperature too low? incomplete_rxn->temp_low No solution_time Increase reaction time Monitor with TLC incomplete_rxn->solution_time Yes reagent_issue Incorrect Stoichiometry? temp_low->reagent_issue No solution_temp_yield Optimize temperature temp_low->solution_temp_yield Yes solution_reagent Verify reagent amounts reagent_issue->solution_reagent Yes red_purple Reddish-purple color? purity_issue->red_purple dealkylation Dealkylation product observed? red_purple->dealkylation No solution_oxidation Lower temperature Use inert atmosphere red_purple->solution_oxidation Yes solution_dealkylation Use milder nitrating agent Avoid strong acid mixtures dealkylation->solution_dealkylation Yes

Caption: Troubleshooting guide for DBNP synthesis.

References

Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Di-tert-butyl-4-nitrophenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Product Incomplete reaction.- Ensure accurate stoichiometry of reagents. - Extend reaction time and monitor progress using TLC or HPLC. - Verify the quality and concentration of the nitrating agent.
Decomposition of the starting material or product.- Maintain strict temperature control, especially during the addition of the nitrating agent.[1][2] - Use a milder nitrating agent if decomposition is suspected.
Formation of a Dark, Tarry Substance Oxidation of the phenol.- Use dilute nitric acid to reduce its oxidizing potential. - Maintain a low reaction temperature.
Use of strong mixed acids (e.g., nitric and sulfuric acid).- Avoid using nitric/sulfuric acid mixtures, which are known to cause decomposition of sterically hindered phenols.[2]
Presence of Significant Side-Products Dealkylation leading to 2-tert-butyl-4,6-dinitrophenol.- This is a known side-reaction with conventional nitrating conditions.[2] - Employing a milder, more selective nitration method, such as using a strong acid ion-exchange resin as a catalyst, can minimize this.[1]
Over-nitration.- Carefully control the stoichiometry of the nitrating agent. - Add the nitrating agent dropwise to maintain a low concentration in the reaction mixture.
Difficult Product Isolation and Purification Cumbersome post-treatment steps.- Some methods require extensive washing with acids and bases.[3] - Consider alternative synthesis routes with simpler work-up procedures, such as the nitrosation-reduction pathway.
Co-precipitation of by-products.- Optimize reaction endpoints to prevent the formation and co-precipitation of impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the direct nitration of 2,6-di-tert-butylphenol (B90309) using various nitrating agents, or a two-step process involving nitrosation followed by oxidation. Key methods include:

  • Nitration with Nitric Acid and a Catalyst: This method often employs a strong acid ion-exchange resin as a catalyst to improve selectivity and yield.[1]

  • Nitration with Nitric Acid in a Hydrocarbon Solvent: This approach aims to control the reaction and minimize side reactions by using a non-polar solvent.[2]

  • Nitration with tert-Butyl Nitrite (B80452): This is a chemoselective method that can provide mononitro derivatives under mild conditions.[5][6]

  • Nitrosation followed by Reduction: This two-step process can offer high yields and a cleaner product profile.[3]

Q2: I am observing dealkylation as a major side reaction. How can I avoid this?

A2: Dealkylation is a known challenge, particularly with strong nitrating agents like nitric-acetic acid mixtures.[2] To minimize dealkylation, consider the following:

  • Milder Nitrating Agents: The use of tert-butyl nitrite is a good alternative as it is more chemoselective for phenols.[5][6]

  • Catalytic Methods: Employing a strong acid ion-exchange resin can provide a more controlled reaction environment, leading to higher selectivity for the desired product.[1]

  • Strict Temperature Control: Maintaining a low reaction temperature throughout the addition of the nitrating agent is crucial.

Q3: My reaction time is very long. Are there faster methods available?

A3: Some traditional nitration methods can be time-consuming, with reaction times of up to 10 hours reported.[3] For a faster synthesis, you could explore:

  • Optimized Catalytic Methods: The use of a strong acid ion-exchange resin has been shown to achieve complete reaction within a few hours.[1]

  • Nitrosation-Reduction Pathway: This method can also offer shorter reaction times compared to some direct nitration protocols.

Q4: What is the best way to purify the crude this compound?

A4: Purification can be challenging due to the potential for co-precipitating by-products.[4] Common and effective purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For separating impurities with similar polarity to the product, column chromatography is a powerful technique.

  • Melt Crystallization: This technique can be used to obtain high-purity product.

Q5: Are there any "greener" synthesis routes for this compound?

A5: Yes, environmental concerns are important in chemical synthesis. The nitrosation-reduction pathway is often considered a greener alternative because it can avoid the use of large amounts of strong acids and hazardous metal reducing agents, and some variations report no generation of waste gas, liquid, or residue.[3]

Experimental Protocols

Method 1: Nitration using a Strong Acid Ion-Exchange Resin Catalyst

This method, adapted from a study on the catalytic nitration of 2,6-di-tert-butylphenol (DTBP), offers high yield and good reusability of the catalyst.[1]

Materials:

  • 2,6-Di-tert-butylphenol (DTBP)

  • 35% Nitric Acid

  • Strong acid ion-exchange resin (ResSO3H)

Procedure:

  • In a reaction vessel, prepare a mixture of DTBP and the strong acid ion-exchange resin.

  • Cool the mixture to 0-5°C.

  • Slowly add 35% nitric acid dropwise to the mixture over approximately one hour, maintaining the temperature at 0-5°C. The molar ratio of nitric acid to DTBP should be 1.20.

  • After the addition is complete, raise the temperature to 10°C and continue the reaction for another hour, or until the DTBP is completely consumed (monitor by TLC or HPLC).

  • Upon completion, filter the reaction mixture to remove the resin.

  • The filtrate contains the product, which can be further purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Yield> 90%[1]
Nitric Acid Concentration35%[1]
Molar Ratio (HNO₃:DTBP)1.20[1]
Addition Temperature0-5°C[1]
Reaction Temperature10°C[1]
Reaction Time~2 hours[1]
Method 2: Nitrosation-Reduction Pathway

This two-step method provides a high-yield and environmentally friendly route to the related aminophenol, which can be a precursor or a related target compound. The first step, nitrosation, is detailed below.

Materials:

  • 2,6-Di-tert-butylphenol

  • Ethanol (B145695) (reaction solvent)

  • Sulfuric Acid

  • Sodium Nitrite

Procedure for Nitrosation:

  • Dissolve 2,6-di-tert-butylphenol in ethanol under a nitrogen atmosphere at room temperature.

  • Slowly add sulfuric acid, followed by the dropwise addition of a sodium nitrite solution.

  • Stir the reaction mixture for 1.5 to 4.0 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, wash the reaction solution with water.

  • Filter the mixture to collect the yellow solid product, which is 2,6-di-tert-butyl-4-nitrosophenol.

Visualizations

experimental_workflow_resin cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Mix DTBP and Ion-Exchange Resin cool Cool to 0-5°C start->cool add_hno3 Add 35% HNO3 dropwise (1 hr) cool->add_hno3 react React at 10°C (1 hr) add_hno3->react filter Filter to remove resin react->filter purify Recrystallize Product filter->purify end 2,6-Di-tert-butyl- 4-nitrophenol purify->end

Caption: Experimental workflow for the synthesis of this compound using a strong acid ion-exchange resin catalyst.

troubleshooting_logic start Low Yield or Side-Product Formation check_temp Was the reaction temperature strictly controlled? start->check_temp check_reagents Are the nitrating agent concentration and stoichiometry correct? start->check_reagents check_method Is a strong, non-selective nitrating agent being used? start->check_method check_temp->check_reagents Yes sol_temp Maintain low temperature, especially during addition. check_temp->sol_temp No check_reagents->check_method Yes sol_reagents Verify reagent concentration and use correct molar ratios. check_reagents->sol_reagents No sol_method Consider a milder method: - Ion-exchange resin catalyst - tert-Butyl nitrite - Nitrosation-reduction check_method->sol_method Yes

Caption: Troubleshooting logic for addressing low yield and side-product formation during synthesis.

References

Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-tert-butyl-4-nitrophenol.

Troubleshooting Guide

Question: My reaction is yielding a significant amount of dark, tarry material and the overall yield of this compound is low. What is the likely cause and how can I fix it?

Answer: The formation of dark, tarry material is a strong indication of oxidation of the phenol (B47542) ring by the nitrating agent.[1] Phenols are highly susceptible to oxidation, especially under harsh nitrating conditions, leading to the formation of complex byproducts like benzoquinones.[2]

Troubleshooting Steps:

  • Choice of Nitrating Agent: If you are using concentrated nitric acid, consider switching to a milder or more selective nitrating agent.

    • Dilute Nitric Acid: Using dilute nitric acid at a low temperature (around 298 K) can reduce oxidation.[3]

    • tert-Butyl Nitrite (B80452): This reagent is known for its high chemoselectivity for phenols and produces tert-butanol (B103910) as the main byproduct, which is easier to remove.[4][5]

  • Reaction Temperature: Maintain a low reaction temperature. For nitration with nitric acid, temperatures between 0°C and 40°C are recommended, with an optimal range of 20°C to 30°C.[6] Exceeding this can lead to uncontrolled side reactions.

  • Solvent: The use of an inert liquid hydrocarbon solvent, such as hexane (B92381) or isooctane, can help to control the reaction and minimize side reactions.[6]

  • Order of Addition: For better control, consider adding the solution of 2,6-di-tert-butylphenol (B90309) in the hydrocarbon solvent to the nitric acid.[6]

Question: I have identified 2-tert-butyl-4,6-dinitrophenol as a major byproduct in my reaction. Why is this happening and how can I prevent it?

Answer: The presence of 2-tert-butyl-4,6-dinitrophenol indicates that dealkylation (loss of a tert-butyl group) is occurring, followed by further nitration. This is a common issue when using conventional nitrating conditions with sterically hindered phenols like 2,6-di-tert-butylphenol.[6]

Troubleshooting Steps:

  • Avoid Harsh Conditions: Dealkylation is favored by strong acidic conditions and high temperatures. Using a mixture of nitric and acetic acids has been shown to cause this side reaction.[6]

  • Controlled Nitric Acid Concentration: Employ nitric acid in a concentration range of 30% to 70%, with a preference for 30% to 40%, to reduce the likelihood of dealkylation.[6]

  • Use of a Protective Solvent: Performing the reaction in an inert liquid hydrocarbon solvent can mitigate the harshness of the reaction conditions.[6]

Question: My final product is off-color (yellowish or brownish) even after initial purification. What are the potential impurities and how can I remove them?

Answer: A persistent off-color in the final product is often due to the presence of colored impurities such as benzoquinone derivatives, which arise from the oxidation of the phenol.[2] Residual starting material or other nitrated byproducts can also contribute to discoloration.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying the product. A mixed solvent system is often successful.

    • Dichloromethane (B109758)/Hexane: Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add hexane until the solution becomes cloudy.[7]

    • Isooctane: This has been used to crystallize 4-nitro-2,6-di-tert-butyl phenol into white needles.[6]

  • Column Chromatography: For impurities with similar polarity to the desired product, column chromatography may be necessary. A low-polarity mobile phase, such as a hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradient, is recommended.[7]

  • Washing Procedures: The crude product can be washed with fresh hydrocarbon solvent, followed by aqueous washes to remove residual acids and other water-soluble impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically:

  • Oxidation Products: Such as benzoquinones and complex tarry materials, resulting from the oxidation of the phenol ring by nitric acid.[1][2]

  • Dealkylation Products: For example, 2-tert-butyl-4,6-dinitrophenol, which can form under harsh reaction conditions.[6]

  • Unreacted Starting Material: 2,6-di-tert-butylphenol may remain if the reaction does not go to completion.[7]

  • O-Nitroso Intermediates: While typically transient, these can be observed under certain conditions, for instance, when using tert-butyl nitrite as the nitrating agent.[4][5]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. With optimized protocols, yields in the range of 80% to 90% have been reported.[6] However, less optimized methods may result in lower yields, around 75% or even lower, with more complex purification steps.[8][9]

Q3: Can I use a catalyst for this reaction?

A3: While traditional nitration of phenols with nitric acid does not typically employ a catalyst, research has shown that strong acid ion-exchange resins can be used as a reusable catalyst, with reported yields above 90%.[10]

Q4: Is it possible to synthesize the precursor, 2,6-di-tert-butyl-4-aminophenol, directly from 2,6-di-tert-butylphenol without isolating the nitro intermediate?

A4: Yes, an alternative synthetic route involves the nitrosation of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrosophenol, followed by a reduction step to yield 2,6-di-tert-butyl-4-aminophenol.[8][11] This method can be advantageous as it may offer milder reaction conditions and avoid the use of strong nitrating agents.[8]

Data Presentation

ParameterNitration with Nitric Acid in Hydrocarbon Solvent[6]Nitration with Nitric Acid (Less Optimized)[8]Nitration using Ion-Exchange Resin[10]Nitration with NO2 in Hexane[9]
Yield ~80-90%81.7%>90%75%
Purity 95-97%Not specifiedNot specifiedHigh purity
Reaction Time ShortUp to 10 hours~2 hoursNot specified
Key Byproducts MinimizedNot specifiedNot specifiedDecomposition of product with excess NO2

Experimental Protocols

1. Selective Nitration using Nitric Acid in an Inert Solvent [6]

  • Materials: 2,6-di-tert-butylphenol, 30-70% nitric acid, inert liquid hydrocarbon solvent (e.g., isooctane).

  • Procedure:

    • Dissolve 50 grams of 2,6-di-tert-butylphenol in 90-110 milliliters of the hydrocarbon solvent.

    • In a separate reaction vessel, place the desired amount of nitric acid (typically 1.5 to 2.0 molar equivalents).

    • Maintain the temperature of the nitric acid between 20°C and 30°C.

    • Slowly add the solution of 2,6-di-tert-butylphenol to the nitric acid with stirring while maintaining the reaction temperature.

    • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or other suitable method).

    • The product, 4-nitro-2,6-di-tert-butyl phenol, can be isolated by filtration, centrifugation, or decantation.

    • Wash the isolated product with fresh hydrocarbon solvent and then with water.

    • Dry the product. Further purification can be achieved by recrystallization from isooctane.

2. Chemoselective Nitration using tert-Butyl Nitrite [5]

  • Materials: Phenolic substrate (e.g., 2,6-di-tert-butylphenol), tert-butyl nitrite (t-BuONO), Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a 0.2 M solution of the phenolic substrate in THF.

    • At room temperature, add 3 equivalents of tert-butyl nitrite to the solution.

    • Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

TroubleshootingFlowchart start Start: Low Yield / Impure Product check_color Is the product dark/tarry? start->check_color check_dealkylation Is dealkylation observed (e.g., 2-tert-butyl-4,6-dinitrophenol)? check_color->check_dealkylation No oxidation_issue Primary Issue: Oxidation check_color->oxidation_issue Yes dealkylation_issue Primary Issue: Dealkylation check_dealkylation->dealkylation_issue Yes purification_issue Consider Purification Issues check_dealkylation->purification_issue No sol_oxidation Solutions: - Use milder nitrating agent (e.g., t-BuONO) - Lower reaction temperature (0-30°C) - Use inert hydrocarbon solvent - Control order of addition oxidation_issue->sol_oxidation sol_dealkylation Solutions: - Avoid harsh acids (e.g., HNO3/HAc mix) - Use 30-40% HNO3 - Maintain low temperature - Use inert solvent dealkylation_issue->sol_dealkylation sol_purification Solutions: - Recrystallization (e.g., DCM/Hexane) - Column Chromatography - Thorough washing of crude product purification_issue->sol_purification

Caption: Troubleshooting flowchart for this compound synthesis.

ReactionPathways cluster_conditions Reaction Conditions start 2,6-Di-tert-butylphenol nitrating_agent Nitrating Agent (e.g., HNO3) desired_product This compound (Desired Product) nitrating_agent->desired_product Controlled Temp. Inert Solvent oxidation Oxidation Byproducts (Benzoquinones, Tarry material) nitrating_agent->oxidation High Temp. Strong Oxidizer dealkylation Dealkylation-Nitration Byproduct (2-tert-butyl-4,6-dinitrophenol) nitrating_agent->dealkylation Harsh Acid High Temp.

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Decomposition of 2,6-Di-tert-butyl-4-nitrophenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-4-nitrophenol (DBNP) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound in solution?

A1: The stability of DBNP in solution can be influenced by several factors, including:

  • Temperature: Elevated temperatures can induce thermal decomposition.

  • Light Exposure: Particularly UV light, can lead to photodegradation.

  • pH: The pH of the solution can significantly affect the stability of phenolic compounds. For the related compound 4-nitrophenol, the photodegradation rate has been observed to decrease with increasing pH.

  • Solvent Type: The choice of solvent can influence the degradation pathway and rate.

  • Presence of Oxidizing or Reducing Agents: These can promote the degradation of DBNP. For instance, excessive amounts of nitrogen dioxide (NO₂) used during its synthesis can lead to its decomposition.[1]

  • Presence of Oxygen: Oxygen can play a role in the photodegradation mechanism of nitrophenols.[1][2]

Q2: What are the known thermal decomposition products of this compound?

A2: When heated, DBNP has been reported to decompose into several products, including nitric oxide, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone, 2,6-di-t-butyl-1,4-benzoquinone 4-oxime, and water.[1]

Q3: How can I monitor the decomposition of this compound in my experiments?

A3: Several analytical techniques are suitable for monitoring the degradation of DBNP:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying DBNP and its degradation products. A stability-indicating HPLC method should be developed to ensure that the parent compound is resolved from all potential degradants.

  • UV-Vis Spectrophotometry: DBNP is a chromophoric molecule, and its concentration in solution can be monitored by measuring its absorbance at its λmax. However, this method may be less specific if the degradation products also absorb at the same wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation of DBNP in Solution
Potential Cause Troubleshooting Steps
High Storage Temperature Store DBNP solutions at a low temperature (e.g., 2-8 °C) and protected from light, unless the experimental protocol specifies otherwise.
Exposure to Light Protect solutions from ambient and UV light by using amber vials or wrapping containers in aluminum foil.
Inappropriate Solvent Ensure the chosen solvent is inert and does not react with DBNP. If unsure, perform a preliminary stability study in the selected solvent.
Contaminated Solvent or Reagents Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Incorrect pH Buffer the solution to a pH where DBNP is known to be more stable, if compatible with the experimental design.
Issue 2: Inconsistent or Irreproducible Results in Decomposition Studies
Potential Cause Troubleshooting Steps
Variable Light Exposure Standardize the light source and intensity in photodegradation studies. Ensure consistent distance and orientation of samples relative to the light source.
Temperature Fluctuations Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a constant temperature throughout the experiment.
Inaccurate Solution Preparation Calibrate balances and pipettes regularly. Ensure DBNP is fully dissolved before starting the experiment.
Inconsistent Sampling and Quenching Follow a strict timeline for sample collection. If necessary, quench the degradation reaction immediately upon sampling to prevent further changes before analysis.
Analytical Method Variability Validate the analytical method for linearity, precision, and accuracy. Use an internal standard to correct for variations in sample injection and detector response in chromatography.
Issue 3: Difficulty in Analyzing DBNP and its Degradation Products by HPLC
Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Adjust the mobile phase pH to ensure DBNP is in a single ionic form. Consider using a different column with alternative selectivity. Ensure the sample solvent is compatible with the mobile phase.
Co-elution of Peaks Optimize the mobile phase composition (e.g., gradient slope, organic modifier ratio) and temperature to improve resolution.
Baseline Noise or Drift Ensure proper mobile phase degassing. Check for leaks in the HPLC system. Clean the detector flow cell.
Ghost Peaks Run blank gradients to identify the source of contamination (e.g., mobile phase, injector, sample preparation). Ensure proper column flushing between runs.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Decomposition of DBNP by HPLC
  • Solution Preparation: Prepare a stock solution of DBNP in a suitable solvent (e.g., methanol, acetonitrile) of known concentration.

  • Sample Preparation: Aliquot the stock solution into several sealed vials to prevent solvent evaporation.

  • Incubation: Place the vials in a temperature-controlled oven or water bath at the desired temperature.

  • Sampling: At predetermined time intervals, remove a vial from the heat source and allow it to cool to room temperature.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of DBNP remaining.

  • Data Analysis: Plot the concentration of DBNP versus time to determine the degradation kinetics.

Protocol 2: General Procedure for Monitoring Photodegradation of DBNP by UV-Vis Spectrophotometry
  • Solution Preparation: Prepare a solution of DBNP in a UV-transparent solvent (e.g., acetonitrile, water) in a quartz cuvette.

  • Initial Measurement: Measure the initial absorbance spectrum of the solution.

  • Irradiation: Expose the cuvette to a controlled UV light source.

  • Monitoring: At regular time intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor the decrease in absorbance at the λmax of DBNP over time to determine the photodegradation rate.

Data Presentation

Table 1: Hypothetical Data on the Thermal Decomposition of DBNP in Methanol at 60 °C

Time (hours)DBNP Concentration (µg/mL)% Remaining
0100.0100.0
195.295.2
290.590.5
481.981.9
867.167.1
1255.055.0
2430.330.3

Table 2: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommendations for Experiments
Temperature Increased temperature accelerates decomposition.Conduct experiments at controlled and documented temperatures. For storage, refrigeration is recommended.
Light (UV) UV exposure can induce photodegradation.Protect solutions from light using amber glassware or by working in a dark environment.
pH Can significantly impact stability, with nitrophenols often showing pH-dependent degradation rates.Buffer solutions to a stable pH range if the experimental design allows.
Solvent Reactivity can vary between solvents.Choose an inert solvent and consider performing initial stability screenings in the selected solvent.
Oxygen May participate in photodegradation pathways.For sensitive experiments, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Decomposition_Pathway DBNP This compound Intermediates Reactive Intermediates DBNP->Intermediates Initiation Heat Heat Heat->DBNP Light Light (UV) Light->DBNP Products Decomposition Products Intermediates->Products Propagation/Termination

Caption: Factors influencing the decomposition of DBNP.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare DBNP Solution (Known Concentration) aliquot Aliquot into Vials prep_solution->aliquot expose Expose to Stress Condition (e.g., Heat, Light) aliquot->expose sample Sample at Time Intervals expose->sample analyze Analyze by HPLC/UV-Vis sample->analyze data_analysis Determine Degradation Kinetics analyze->data_analysis

Caption: General workflow for a DBNP decomposition study.

References

stability of 2,6-Di-tert-butyl-4-nitrophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,6-Di-tert-butyl-4-nitrophenol (DBNP) under common experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at room temperature under an inert atmosphere.[1]

Q2: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. Based on data for similar nitrophenol-containing compounds, the rate of spontaneous hydrolysis is likely to increase in both acidic and basic conditions.[2][3] It is recommended to prepare aqueous solutions fresh and use them promptly. For storage of solutions, neutral pH and protection from light are advisable, though long-term stability is not guaranteed.

Q3: How stable is this compound to heat?

Q4: Is this compound sensitive to light?

Yes, nitrophenols as a class of compounds are generally susceptible to photodegradation, particularly under UV light.[1][8][9][10][11] Although the bulky tert-butyl groups may offer some steric protection, it is recommended to protect solutions of this compound from light to prevent potential degradation. Experiments should be conducted in amber glassware or under low-light conditions where possible.

Q5: What are the known incompatibilities for this compound?

Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction and decomposition.[4]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity in solution.
Potential Cause Troubleshooting Step Rationale
pH-induced Hydrolysis Prepare fresh solutions for each experiment, especially if the pH is acidic or basic. If solutions must be stored, buffer them at a neutral pH (around 7.0) and store at 2-8°C for short periods.Nitrophenols can be susceptible to hydrolysis at non-neutral pH.[2][3]
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient and UV light during experiments.Nitrophenols are known to undergo photodegradation.[1][8][9][10][11]
Thermal Decomposition Avoid heating solutions for extended periods or at high temperatures. If heating is necessary, use the lowest effective temperature and shortest possible time.The compound may decompose at elevated temperatures, especially near and above its melting point.[4][5][6]
Oxidation Ensure solvents are free of peroxides and deoxygenate solutions if working with sensitive systems or for prolonged experiments.The phenolic group can be susceptible to oxidation.
Issue 2: Appearance of unknown peaks in chromatography after sample preparation or storage.
Potential Cause Troubleshooting Step Rationale
Degradation Products Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. Compare the chromatogram of the stored/stressed sample to identify new peaks.The appearance of new peaks is a strong indicator of degradation.
Reaction with Solvent If using reactive solvents, test the stability of the compound in that solvent over a time course (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature.While no specific solvent incompatibilities are documented, this is a good practice for ensuring sample integrity.

Summary of Stability Data

Specific quantitative stability data for this compound is limited in publicly available literature. The following table is based on general principles for nitrophenols and related compounds.

Condition Parameter Expected Stability Recommendation
Solid State TemperatureStable at room temperature.Store at room temperature under an inert atmosphere.[1]
LightGenerally stable, but long-term exposure should be avoided.Store in a dark place or in an opaque container.
Solution pHReduced stability in acidic (pH < 4) and basic (pH > 8) conditions.[2][3]Prepare solutions fresh. If short-term storage is needed, use a neutral pH buffer.
TemperatureDegradation may occur at elevated temperatures.Avoid unnecessary heating of solutions.
LightSusceptible to photodegradation.[1][8][9][10][11]Protect solutions from light at all times.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The goal is to intentionally degrade the compound to an extent of 5-20% to identify potential degradation products and pathways.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points.[13]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points.[13]

  • Thermal Degradation: Incubate the stock solution at a temperature below its melting point (e.g., 80°C). Collect samples at various time points.

  • Photodegradation: Expose the stock solution to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light. Collect samples at various time points.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • Compare the chromatograms to identify the formation of degradation products and the decrease in the parent compound peak.

Visualizations

G Troubleshooting Workflow for Compound Instability A Inconsistent Results or New Chromatographic Peaks B Prepare Fresh Solution and Re-analyze A->B C Issue Resolved? B->C D Yes C->D Yes E No C->E No F Investigate Specific Stress Factors E->F G pH-Induced Hydrolysis F->G H Photodegradation F->H I Thermal Degradation F->I J Oxidation F->J K Use Neutral Buffer, Prepare Fresh G->K L Protect from Light (Amber Vials) H->L M Avoid High Temps, Minimize Heating Time I->M N Use Fresh Solvents, Deoxygenate J->N O Implement Corrective Action and Validate K->O L->O M->O N->O

Caption: Troubleshooting workflow for stability issues.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Stress (e.g., 80°C) Thermal->Sampling Photo Photostability (UV/Vis Light) Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Compare Compare to Control (T=0) Analyze->Compare Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from synthesized 2,6-Di-tert-butyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically arise from the nitration of 2,6-di-tert-butylphenol (B90309) and may include:

  • Unreacted Starting Material: Residual 2,6-di-tert-butylphenol.

  • Isomeric Byproducts: Other nitrated isomers, such as 2,6-di-tert-butyl-3-nitrophenol.

  • Over-nitrated Products: Dinitro-substituted phenols.

  • Side-reaction Products: Oxidation or degradation products, which can contribute to coloration of the crude material.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. For relatively pure crude product with minor impurities, recrystallization is often sufficient. For more complex mixtures, column chromatography offers superior separation.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. Detection is typically performed with a UV detector at a wavelength where this compound exhibits strong absorbance. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for purity analysis and to identify volatile impurities.

Q4: What is a suitable starting point for a recrystallization solvent?

A4: A good starting point for the recrystallization of this compound is a single solvent system using ethanol (B145695) or methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate (B1210297). The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice; Insufficient solvent.Select a more appropriate solvent based on solubility tests. Add more hot solvent in small increments until the solid dissolves.
"Oiling out" instead of crystallization. The solution is supersaturated and cooled too quickly; High concentration of impurities.Reheat the solution to dissolve the oil and allow it to cool more slowly. Consider a preliminary purification step like column chromatography if impurities are high.
No crystals form upon cooling. The solution is too dilute; The compound is highly soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution. If solubility is still too high, a different solvent or the addition of an anti-solvent is necessary.
Poor recovery of purified compound. Too much solvent was used; Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover more product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A different recrystallization solvent may also be effective.
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of the product from impurities. Incorrect mobile phase polarity; Column is overloaded.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Use a larger column or reduce the amount of crude material loaded.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracking or channeling of the stationary phase. The column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles. A consistent packing is crucial for good separation.
Compound streaking on the column. Overloading the column; Compound is not fully soluble in the loading solvent.Reduce the amount of crude material loaded. Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of this compound. Note: This data is for demonstrative purposes and actual results may vary depending on the specific experimental conditions.

Table 1: Recrystallization Efficiency

ParameterBefore PurificationAfter Recrystallization (Ethanol/Water)
Purity ~85%>98%
Yield -~75%
Appearance Yellowish-brown solidPale yellow crystals

Table 2: Column Chromatography Efficiency

ParameterBefore PurificationAfter Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)
Purity ~85%>99%
Yield -~65%
Appearance Yellowish-brown solidBright yellow solid

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm water dropwise with gentle swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a flash chromatography column with silica gel, packed using a slurry method with the initial mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity MinorImpurities Minor Impurities? AssessPurity->MinorImpurities Purity >80% MajorImpurities Major Impurities? AssessPurity->MajorImpurities Purity <80% Recrystallization Recrystallization PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography Column Chromatography ColumnChromatography->PureProduct MinorImpurities->Recrystallization Yes MinorImpurities->MajorImpurities No MajorImpurities->ColumnChromatography Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow Start Start: Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slowly cool to room temperature HotFilter->Cool IceBath Place in ice bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry under vacuum Wash->Dry End End: Pure Crystals Dry->End

Caption: Step-by-step workflow for recrystallization.

Column_Chromatography_Workflow Start Start: Crude Product PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample PrepareColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions AnalyzeFractions->CollectFractions Continue CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Pure Evaporate Evaporate Solvent CombinePure->Evaporate End End: Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography.

Technical Support Center: Interference of Dinitrophenol (DNP) in Fluorescence-Based Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the interference caused by dinitrophenol (DNP) and its derivatives in fluorescence-based biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal significantly lower in the presence of DNP?

A1: Dinitrophenol is a well-known fluorescence quencher. The decrease in your fluorescence signal is likely due to DNP interacting with your fluorophore and dissipating its energy through non-radiative pathways. This can occur through several mechanisms, including static quenching, dynamic (collisional) quenching, and Förster Resonance Energy Transfer (FRET).

Q2: What types of fluorophores are most susceptible to DNP quenching?

A2: DNP is a particularly effective quencher for intrinsic protein fluorescence, primarily from tryptophan residues.[1] It is also commonly used as a quencher for various synthetic fluorophores in FRET-based assays, such as aminobenzoyl (Abz), fluorescein (B123965) isothiocyanate (FITC), and N-Methyl-anthraniloyl (N-Me-Abz).[2][3] The efficiency of quenching depends on the spectral overlap between the fluorophore's emission and DNP's absorption.

Q3: Can DNP interfere with my assay even if it's not a direct quencher of my fluorophore?

A3: Yes, DNP can interfere with biological assays through mechanisms other than direct fluorescence quenching. As an uncoupler of oxidative phosphorylation, DNP can alter mitochondrial respiration and potentially affect the generation of reactive oxygen species (ROS).[4][5] This can indirectly impact cell-based assays or assays involving redox-sensitive components.

Q4: I am using a FRET-based assay with a DNP-labeled peptide. What should I be aware of?

A4: In FRET assays, DNP is intentionally used as an acceptor (quencher) to a donor fluorophore.[2][3][6] The assay measures the cleavage of the peptide by an enzyme, which separates the donor and acceptor, resulting in an increase in the donor's fluorescence.[6] Potential issues can arise from incomplete peptide cleavage, instability of the peptide, or interference from other components in the assay mixture that might affect the FRET efficiency.

Q5: Are there different types of DNP, and do they have different quenching efficiencies?

A5: Yes, there are various dinitrophenol isomers and derivatives, such as 2,4-DNP and 2,6-DNP, as well as compounds like 4,6-dinitro-orthocresol (DNOC).[1][7] These different forms can exhibit different fluorescence quenching efficiencies. For instance, studies have shown that 2,4-DNP and DNOC have high tryptophan fluorescence quenching constants.[1][7]

Troubleshooting Guides

Problem 1: Unexpected Decrease in Fluorescence Signal

Possible Cause: Fluorescence quenching by DNP.

Troubleshooting Steps:

  • Confirm DNP's Presence: Ensure that DNP or a DNP-containing compound is a component of your assay, either intentionally or as a contaminant.

  • Characterize the Quenching: Perform a fluorescence titration experiment to determine the nature and extent of the quenching.

  • Consult Quantitative Data: Compare your findings with known quenching constants for similar fluorophore-DNP pairs.

  • Mitigation Strategies:

    • If DNP is a contaminant, remove it through purification steps like dialysis or size-exclusion chromatography.

    • If DNP is a necessary component, consider using a fluorophore that is less susceptible to quenching by DNP (i.e., one with an emission spectrum that does not significantly overlap with DNP's absorption spectrum).

    • For FRET assays, ensure optimal assay conditions (e.g., enzyme concentration, incubation time) for complete cleavage of the DNP-labeled substrate.

Problem 2: High Background Fluorescence or Unexpected Signal Increase

Possible Cause: Intrinsic fluorescence of DNP or its degradation products.

Troubleshooting Steps:

  • Measure DNP's Fluorescence: Run a control experiment with DNP alone in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Subtract Background: If DNP is fluorescent, subtract the background fluorescence from your experimental readings.

  • Consider "Red-Shifting": If possible, switch to a fluorophore that excites and emits at longer wavelengths ("red-shifted" fluorophores) to minimize interference from the autofluorescence of library compounds.[8]

Problem 3: Inconsistent or Irreproducible Results in Cell-Based Assays

Possible Cause: Cellular effects of DNP, such as altered ROS production.

Troubleshooting Steps:

  • Assess Cellular Health: Use cell viability assays (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of DNP used are not cytotoxic.

  • Measure ROS Levels: Employ fluorescent probes designed to detect reactive oxygen species to determine if DNP is altering the cellular redox state.[9][10]

  • Use ROS Scavengers: Include antioxidants or ROS scavengers in your assay as a control to see if they can reverse the effects observed with DNP.

  • Consider Orthogonal Assays: Validate your findings using an alternative assay method that is not based on fluorescence or is less sensitive to changes in cellular redox state.[11]

Data Presentation

Table 1: Common Fluorophore-DNP FRET Pairs

Donor FluorophoreDonor Excitation (nm)Donor Emission (nm)Acceptor (Quencher)
Tryptophan~280~350DNP
Aminobenzoyl (Abz)~320~420DNP
N-Methyl-anthraniloyl (N-Me-Abz)~340-360~440-450DNP
Fluorescein isothiocyanate (FITC)~490~520DNP

Data sourced from Bachem AG, 2021.[3]

Table 2: Tryptophan Fluorescence Quenching by DNP Derivatives

QuencherStern-Volmer Constant for Dynamic Quenching (KSV)Stern-Volmer Constant for Static Quenching (V)
2,4-DNPHighHigh
2,6-DNPLower than 2,4-DNPLow
DNOCHighHighest
2,4-DNALower than 2,4-DNPModerate

Relative ranking of quenching constants based on data from Hutanu et al., 2013.[1][12]

Experimental Protocols

Protocol 1: Fluorescence Titration to Characterize DNP Quenching

Objective: To determine the quenching mechanism (static vs. dynamic) and quantify the quenching efficiency of DNP.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Fluorophore stock solution (e.g., Tryptophan)

  • DNP stock solution

  • Assay buffer

Procedure:

  • Prepare a solution of the fluorophore in the assay buffer at a fixed concentration.

  • Measure the initial fluorescence intensity (F0) of the fluorophore solution.

  • Add small aliquots of the DNP stock solution to the fluorophore solution, mixing thoroughly after each addition.

  • Measure the fluorescence intensity (F) after each addition of DNP.

  • Correct the fluorescence intensity for dilution effects.

  • If DNP absorbs at the excitation or emission wavelengths, correct for the inner filter effect.[13]

  • Plot F0/F versus the concentration of DNP ([Q]). This is the Stern-Volmer plot.

Data Analysis:

  • Linear Stern-Volmer Plot: If the plot is a straight line, the quenching is likely dynamic (collisional). The slope of the line is the Stern-Volmer quenching constant (KSV).

  • Upward Curving Stern-Volmer Plot: If the plot curves upwards, it suggests a combination of static and dynamic quenching.

Protocol 2: Assay for DNP-Induced Reactive Oxygen Species (ROS) Production

Objective: To determine if DNP induces ROS production in a cell-based assay.

Materials:

  • Cell culture reagents

  • Fluorescent ROS indicator (e.g., H2DCFDA)[10]

  • DNP solution

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence plate reader or microscope

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Load the cells with the fluorescent ROS indicator according to the manufacturer's instructions.

  • Treat the cells with different concentrations of DNP. Include untreated cells and cells treated with the positive control.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a plate reader or visualize the cells under a fluorescence microscope.

Data Analysis:

  • An increase in fluorescence intensity in DNP-treated cells compared to untreated cells indicates an increase in ROS production.

Mandatory Visualizations

G Mechanisms of DNP Fluorescence Quenching cluster_0 Fluorophore (F) cluster_1 DNP (Quencher) F_ground F (Ground State) F_excited F* (Excited State) F_ground->F_excited Excitation (Light) DNP_ground DNP (Ground State) F_ground->DNP_ground Static Quenching (Complex Formation) F_excited->F_ground Fluorescence F_excited->DNP_ground Dynamic Quenching (Collision) F_excited->DNP_ground FRET

Caption: Mechanisms of fluorescence quenching by Dinitrophenol (DNP).

G Troubleshooting DNP Interference start Fluorescence Assay with DNP problem Unexpected Result (e.g., Low Signal) start->problem quenching_check Is DNP a known quencher for the fluorophore? problem->quenching_check ros_check Is it a cell-based assay? problem->ros_check quenching_check->ros_check No titration Perform Fluorescence Titration quenching_check->titration Yes ros_assay Perform ROS Assay ros_check->ros_assay Yes analyze_plot Analyze Stern-Volmer Plot titration->analyze_plot mitigate_quenching Mitigate Quenching (e.g., change fluorophore) analyze_plot->mitigate_quenching analyze_ros Analyze ROS Levels ros_assay->analyze_ros mitigate_ros Mitigate ROS Effects (e.g., use scavengers) analyze_ros->mitigate_ros

Caption: A logical workflow for troubleshooting DNP interference.

References

Technical Support Center: DBNP Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2,3-dibromo-1,4-naphthoquinone (B88232) (DBNP) in complex biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges when quantifying DBNP in complex matrices like plasma or tissue?

A1: The most common hurdles in DBNP quantification stem from the complexity of the sample matrix. These challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the matrix can interfere with the ionization of DBNP in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3][4] This directly impacts the accuracy and reproducibility of the results.[3]

  • Low Analyte Recovery: DBNP can bind to proteins and other macromolecules within the sample, resulting in incomplete extraction and, consequently, underestimation of its concentration.

  • Sample Stability: DBNP may degrade during sample collection, handling, and storage due to factors like temperature, pH, or enzymatic activity.[5][6] For instance, storing samples at room temperature can lead to degradation over time.[7] It is crucial to establish and follow proper storage protocols, such as freezing at -20°C or -80°C for long-term stability.[5][7][8]

  • Poor Chromatography: The presence of interfering compounds can lead to poor peak shape, such as tailing or broadening, which complicates accurate peak integration and quantification.[9]

  • Carryover: Residual DBNP from a high-concentration sample can adsorb to components of the LC-MS system and elute during subsequent analyses, leading to artificially high results in following samples.[10]

Q2: I'm observing significant ion suppression for DBNP in my plasma samples. How can I mitigate this matrix effect?

A2: Ion suppression is a common manifestation of matrix effects.[1][2][4] Here are several strategies to address this issue:

  • Enhanced Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2][11]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[2][12][13]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate DBNP from interfering substances.[13]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering compounds compared to SPE or LLE.[13]

  • Chromatographic Optimization: Modifying the LC method can help separate DBNP from co-eluting matrix components.[4] This could involve adjusting the mobile phase gradient, changing the analytical column, or altering the flow rate.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is identical to your samples can help to compensate for consistent matrix effects.[4]

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of DBNP as an internal standard is a highly effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.[3]

Q3: My DBNP recovery from tissue homogenates is consistently below acceptable limits. What can I do to improve it?

A3: Low recovery from tissue samples often indicates inefficient extraction due to strong binding of DBNP to tissue components. Consider the following approaches:

  • Optimize Homogenization: Ensure complete disruption of the tissue to release the analyte. This can be achieved by testing different homogenization techniques (e.g., sonication, bead beating) and buffers.[14]

  • Enzymatic Digestion: For tissues with high protein content, pre-treating the homogenate with a protease, such as proteinase K, can help to break down proteins and release bound DBNP before extraction.[15]

  • Modify Extraction Conditions: Experiment with different extraction solvents, pH adjustments, and extraction times to improve the efficiency of DBNP recovery.

  • Evaluate Different Extraction Methods: Compare the recovery obtained from different techniques like SPE, LLE, and protein precipitation to determine the most suitable method for your specific tissue type.[13]

Q4: I'm experiencing poor chromatographic peak shape for DBNP. What are the likely causes and solutions?

A4: Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy of your quantification.[9]

  • Column Contamination: A buildup of matrix components on the analytical column is a common cause of peak shape issues.[9] Regularly flushing the column or using a guard column can help prevent this.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion.[9] Ensure your sample is dissolved in a solvent compatible with the mobile phase.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases.[9] Replacing the column may be necessary.

  • Extra-Column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for DBNP Recovery and Matrix Effect in Human Plasma

Sample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Protein Precipitation (Acetonitrile)82.57.8-35.2
Liquid-Liquid Extraction (Methyl tert-butyl ether)91.34.5-18.9
Solid-Phase Extraction (C18)98.72.1-5.4

Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in neat solution]) * 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DBNP from Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C₆-DBNP) and 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove hydrophilic interferences.

  • Elution: Elute DBNP with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

DBNP_Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_matrix Solutions for Matrix Effects cluster_solutions_peak Solutions for Poor Peak Shape Start Problem: Inaccurate DBNP Quantification Issue_ID Identify Primary Issue Start->Issue_ID Low_Recovery Low Recovery Issue_ID->Low_Recovery <80% Recovery Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Issue_ID->Matrix_Effects Inconsistent Results Poor_Peak_Shape Poor Peak Shape Issue_ID->Poor_Peak_Shape Tailing/Splitting Optimize_Homogenization Optimize Homogenization (Sonication, Bead Beating) Low_Recovery->Optimize_Homogenization Enzymatic_Digestion Enzymatic Digestion (Proteinase K) Low_Recovery->Enzymatic_Digestion Change_Extraction Modify Extraction (Solvent, pH) Low_Recovery->Change_Extraction Improve_Cleanup Enhance Sample Cleanup (SPE, LLE) Matrix_Effects->Improve_Cleanup Optimize_LC Optimize Chromatography Matrix_Effects->Optimize_LC Use_IS Use Stable Isotope Internal Standard Matrix_Effects->Use_IS Clean_Column Clean/Replace Column Poor_Peak_Shape->Clean_Column Check_Solvent Check Injection Solvent Poor_Peak_Shape->Check_Solvent System_Check Check for Dead Volumes Poor_Peak_Shape->System_Check End Accurate Quantification Optimize_Homogenization->End Enzymatic_Digestion->End Change_Extraction->End Improve_Cleanup->End Optimize_LC->End Use_IS->End Clean_Column->End Check_Solvent->End System_Check->End

Caption: A troubleshooting workflow for DBNP quantification.

DBNP_Quantification_Pathway cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Tissue) Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for DBNP quantification.

References

Technical Support Center: Optimizing Compound Concentrations in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on optimizing the concentration of novel compounds for cell culture experiments. As "DBNP" is not a standard designation for a widely recognized compound in scientific literature, this document will refer to a hypothetical "Compound X" to illustrate the principles and methodologies applicable to any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound in cell culture experiments?

A1: For a novel compound with unknown potency, it is advisable to perform a dose-response experiment across a broad logarithmic range of concentrations. A typical starting range would be from low nanomolar (nM) to high micromolar (µM) (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[1]

Q2: How should I prepare a stock solution of a new, potentially hydrophobic compound?

A2: Many organic compounds are hydrophobic and require an organic solvent for solubilization. The recommended solvent for creating a high-concentration stock solution is typically dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, the final concentration of DMSO in the media should be kept as low as possible, generally below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[2]

Q3: How can I determine if my compound is stable in cell culture media?

A3: The stability of a compound in media at 37°C can be a critical factor.[3][4] You can perform a stability test by spiking your compound into the culture media, incubating it under normal culture conditions for the duration of your experiment (e.g., 24, 48, 72 hours), and then analyzing the concentration of the parent compound at different time points using methods like HPLC or LC-MS.[3][5] Some compounds may also bind to plasticware, which can be assessed with a no-cell control.[3][5]

Q4: What are the common signs of cytotoxicity in cell culture?

A4: Cytotoxicity can manifest in several ways, including changes in cell morphology (e.g., rounding, detachment), a decrease in cell proliferation, or outright cell death.[6] Cell death can be categorized as necrosis (uncontrolled) or apoptosis (programmed).[6] Assays that measure membrane integrity (e.g., LDH release) or metabolic activity can quantify cytotoxicity.[6][7]

Troubleshooting Guide

Problem: I am observing high levels of cell death even at the lowest concentrations of Compound X.

  • Possible Cause 1: High Intrinsic Toxicity: The compound may be highly potent and cytotoxic at nanomolar concentrations.

    • Solution: Expand your dose-response curve to include lower concentrations in the picomolar (pM) range.

  • Possible Cause 2: Solvent Toxicity: The concentration of your solvent (e.g., DMSO) in the final culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is below 0.5%.[2] If high concentrations of the compound are needed, consider preparing a more concentrated initial stock solution to minimize the volume added to the media.

  • Possible Cause 3: Compound Instability: The compound might be degrading into a more toxic substance in the culture medium.

    • Solution: Perform a stability test of your compound in the media over the time course of your experiment.[5] Consider refreshing the media with a freshly prepared compound solution for long-term cultures.[3]

Problem: I am not observing any biological effect from Compound X, even at high concentrations.

  • Possible Cause 1: Poor Solubility: The compound may be precipitating out of the solution at the tested concentrations.

    • Solution: Visually inspect the media in the wells for any signs of precipitation after adding the compound. You can experimentally determine the maximum soluble concentration by preparing serial dilutions in media and checking for cloudiness.[3]

  • Possible Cause 2: Insufficient Incubation Time: The biological effect may require a longer exposure time to become apparent.

    • Solution: Perform a time-course experiment, assessing the effects at multiple time points (e.g., 24h, 48h, 72h).

  • Possible Cause 3: Inappropriate Cell Line: The chosen cell line may lack the specific target or pathway that Compound X modulates.

    • Solution: If the mechanism of action is known, select a cell line that is well-characterized for that pathway. If not, consider screening a panel of different cell lines.

Problem: There is high variability in my results between replicate wells or experiments.

  • Possible Cause 1: Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media.

    • Solution: Ensure the stock solution is completely dissolved before making dilutions. Vortex thoroughly after each dilution step.

  • Possible Cause 2: Edge Effects: Wells on the perimeter of multi-well plates are susceptible to evaporation, which can alter the compound concentration and affect cell growth.

    • Solution: Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.

  • Possible Cause 3: Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.

Quantitative Data Summary

When optimizing the concentration of Compound X, you will generate quantitative data. The following tables are examples of how to structure this data for clear interpretation.

Table 1: Hypothetical Dose-Response of Compound X on HT-29 Colon Cancer Cells

Compound X Concentration% Cell Viability (Mean ± SD)
Vehicle (0.1% DMSO)100.0 ± 4.5
1 nM98.2 ± 5.1
10 nM95.6 ± 4.8
100 nM75.3 ± 6.2
1 µM51.2 ± 3.9
10 µM15.8 ± 2.5
100 µM5.1 ± 1.8

This data would be used to calculate an IC50 value, which in this hypothetical case is approximately 1 µM.

Table 2: Solubility and Stability of Compound X

ParameterResult
SolventDMSO
Max. Stock Concentration50 mM
Max. Soluble Conc. in Media + 10% FBS200 µM
Stability in Media at 37°C (48h)>95% parent compound remaining

Experimental Protocols

Protocol 1: Determining the IC50 of Compound X using a WST-1 Cell Viability Assay

This protocol outlines a standard procedure to determine the concentration of Compound X that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well cell culture plates

  • Compound X stock solution (e.g., 20 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend them in a complete medium to the desired density.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Compound X stock solution in a complete medium to achieve 2x the final desired concentrations.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of Compound X to the respective wells. Include a "vehicle only" control (0.1% DMSO) and a "media only" blank.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until the color in the control wells has developed sufficiently.

  • Data Acquisition:

    • Shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the "media only" wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of Compound X concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Visualizations: Workflows and Pathways

The following diagrams illustrate common workflows and concepts in compound optimization.

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization & Validation prep_stock Prepare High-Conc. Stock (e.g., in DMSO) sol_test Determine Solubility in Culture Media prep_stock->sol_test dose_response Broad Dose-Response (e.g., 1 nM - 100 µM) sol_test->dose_response viability_assay Perform Cell Viability Assay (e.g., WST-1) dose_response->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 narrow_dose Narrow Dose-Response (around IC50) calc_ic50->narrow_dose time_course Time-Course Experiment narrow_dose->time_course functional_assay Mechanism-Specific Functional Assays time_course->functional_assay

Caption: Workflow for optimizing a new compound concentration.

G compound Compound X receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical signaling pathway inhibited by Compound X.

G rect_node rect_node start High Cell Death Observed? solvent Solvent Conc. > 0.5%? start->solvent Yes no_effect No Effect Observed? start->no_effect No sol1 Lower DMSO Conc. & Re-test solvent->sol1 Yes sol2 Test Lower Concentrations solvent->sol2 No solubility Precipitate Visible? time Incubation Too Short? solubility->time No sol3 Check Solubility Limit solubility->sol3 Yes sol4 Increase Incubation Time time->sol4 Yes no_effect->solubility Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: 2,6-Di-tert-butyl-4-nitrophenol - Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity: Toxic if swallowed[1][2].

  • Eye Irritation: Causes serious eye irritation[1][3].

  • Skin Irritation: May cause skin irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Q2: What immediate actions should I take in case of accidental exposure?

A2: Prompt first aid is crucial. Follow these steps depending on the route of exposure:

  • If Swallowed: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention[3][4].

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[3][4].

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice[4].

  • If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[3].

  • Skin Protection: Wear protective gloves and impervious clothing[3].

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator[3].

Q4: How should I properly store this compound in the laboratory?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[3][5]. It should be stored under an inert atmosphere at room temperature. Keep it away from strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides[5].

Q5: What is the correct procedure for disposing of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[3][4]. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[6]. Do not allow the material to enter drains or water courses[5][7].

Troubleshooting Guide

Issue Possible Cause Solution
Yellow staining on surfaces or skin Direct contact with this compound. This compound has been reported to cause yellowing of surfaces and skin[8][9].For skin, wash thoroughly with soap and water. For surfaces, decontaminate using appropriate cleaning procedures.
Unexpected reaction or fuming Incompatible storage or mixing with strong oxidizing agents, acids, or bases[5].Immediately evacuate the area if safe to do so. Follow emergency procedures for chemical spills. Ensure proper segregation of chemicals during storage and experiments.
Crystalline material appears clumped or discolored Absorption of moisture or degradation.Do not use if the appearance is significantly different from the specification sheet. Dispose of the material according to proper chemical waste procedures.

Quantitative Hazard Data

Hazard Type Value Species Reference
Oral LD50 80 mg/kgRat[8][9][10]
Oral LD50 (older study) 500 mg/kgRat[8][10]

Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Preparation:

    • Ensure the work area is in a well-ventilated chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

  • Handling:

    • Retrieve the container of this compound from its designated storage location.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a clean, dedicated spatula for transferring the solid material.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of the compound to the weighing boat.

    • Close the primary container tightly after weighing.

  • Post-Handling:

    • Clean any residual powder from the spatula and weighing area using a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Protocol 2: Spill Cleanup Procedure
  • Immediate Response:

    • Evacuate the immediate spill area.

    • Alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services.

  • Containment (for small spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Avoid raising dust.

  • Cleanup:

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

  • Final Steps:

    • Ventilate the area.

    • Wash hands and any exposed skin thoroughly.

    • Document the spill and the cleanup procedure.

Visual Guides

SafeHandlingWorkflow start Start: Prepare for Handling prep_area 1. Work in Fume Hood 2. Verify Safety Equipment start->prep_area wear_ppe 3. Don Required PPE: - Goggles - Lab Coat - Gloves prep_area->wear_ppe handle_chem 4. Handle Chemical Carefully - Avoid dust generation wear_ppe->handle_chem weigh 5. Weigh Compound handle_chem->weigh cleanup 6. Clean Work Area & Spatula weigh->cleanup wash_hands 7. Wash Hands Thoroughly cleanup->wash_hands end End: Handling Complete wash_hands->end

Caption: Workflow for the safe handling of this compound.

SpillResponseDecisionTree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large evacuate_area Evacuate Immediate Area Alert Others small_spill->evacuate_area evacuate_lab Evacuate Laboratory Call Emergency Services large_spill->evacuate_lab wear_ppe Don Appropriate PPE evacuate_area->wear_ppe contain Contain with Inert Material wear_ppe->contain cleanup Collect & Dispose as Hazardous Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Response Complete decontaminate->end

Caption: Decision tree for responding to a spill of this compound.

References

Validation & Comparative

A Comparative Guide to 2,6-Di-tert-butyl-4-nitrophenol and 2,4-dinitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two nitrophenol compounds, 2,6-Di-tert-butyl-4-nitrophenol (DBNP) and 2,4-dinitrophenol (B41442) (DNP), which are both recognized as uncouplers of mitochondrial oxidative phosphorylation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physicochemical properties, biological activities, and the experimental protocols used to evaluate their effects.

Physicochemical Properties

A summary of the key physicochemical properties of DBNP and DNP is presented in the table below. These characteristics influence their biological activity, including their ability to traverse cellular membranes and act as protonophores.

PropertyThis compound (DBNP)2,4-dinitrophenol (DNP)
Molecular Formula C₁₄H₂₁NO₃[1]C₆H₄N₂O₅[2]
Molar Mass 251.32 g/mol [1]184.11 g/mol [2]
Appearance Yellow crystalline solidPale yellow crystalline solid[2]
Melting Point 154-156 °C115.5 °C[2]
Boiling Point 307 °CDecomposes upon heating
Solubility in water Sparingly soluble2790 mg/L at 20 °C[2]
pKa 6.8[3]4.09[2]
LogP Higher lipophilicity suggested[3]1.67[2]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both DBNP and DNP function as protonophores, disrupting the process of oxidative phosphorylation in mitochondria. They achieve this by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and the release of energy as heat.[2][4]

The efficiency of a protonophore is influenced by its acidity (pKa) and its ability to permeate mitochondrial membranes (lipophilicity). With a pKa of 6.8, which is closer to the physiological pH of the mitochondrial matrix (around 8.0) and intermembrane space (around 7.2-7.4), and a suggested higher lipophilicity, DBNP is theorized to be a potentially more potent uncoupler than DNP (pKa 4.09).[3][5] This is because the protonated (neutral) form, which can more readily cross the inner membrane, and the deprotonated (anionic) form, which returns to the intermembrane space, would be present in a more favorable ratio for efficient proton shuttling at physiological pH.

Caption: Mechanism of mitochondrial uncoupling by DBNP and DNP.

Comparative Biological Activity and Performance

While both compounds are effective mitochondrial uncouplers, their biological activities, particularly their toxicity and effects on cellular signaling, show notable differences.

Toxicity

Quantitative toxicity data indicates a significant difference in the acute toxicity of the two compounds in rats.

CompoundLD₅₀ (oral, rat)Reference
This compound (DBNP)80 - 93 mg/kg[3][5]
2,4-dinitrophenol (DNP)30 mg/kg[2]

These values suggest that DNP is more acutely toxic than DBNP in this animal model.

Cellular Signaling Pathways

The effects of DNP on various cellular signaling pathways have been more extensively studied compared to DBNP. Mild mitochondrial uncoupling by DNP has been shown to modulate pathways involved in cellular stress response, metabolism, and neuronal plasticity.

  • mTOR Signaling: DNP treatment has been observed to suppress the mTOR (mammalian target of rapamycin) signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

  • Insulin-PI3K-MAPK Pathway: DNP has been shown to modulate the insulin-PI3K-MAPK signaling cascade, which is crucial for regulating glucose metabolism and cell survival.[6]

  • CREB Pathway: DNP treatment can upregulate the CREB (cAMP response element-binding protein) signaling pathway.[7] CREB is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory.

Due to the limited specific research on DBNP's effects on these particular signaling pathways, a direct comparison is not currently possible. However, given its shared mechanism of mitochondrial uncoupling, it is plausible that DBNP could exert similar modulatory effects on these energy-sensitive pathways.

DNP 2,4-Dinitrophenol (DNP) Uncoupling Mitochondrial Uncoupling DNP->Uncoupling mTOR mTOR Signaling (Suppression) Uncoupling->mTOR Insulin Insulin-PI3K-MAPK Pathway (Modulation) Uncoupling->Insulin CREB CREB Pathway (Upregulation) Uncoupling->CREB

Caption: Known cellular signaling pathways affected by 2,4-dinitrophenol.

Experimental Protocols

To aid researchers in the comparative evaluation of these compounds, detailed methodologies for key experiments are provided below.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol allows for the quantitative assessment of the uncoupling activity of DBNP and DNP by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact cells.

Objective: To determine the concentration-dependent effect of DBNP and DNP on mitochondrial respiration.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., MiR05)

  • Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • DBNP and DNP stock solutions

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer

Procedure (for isolated mitochondria):

  • Calibrate the oxygen electrodes of the respirometer with respiration buffer.

  • Add a known amount of isolated mitochondria to the chamber.

  • Add substrates to initiate basal respiration (State 2).

  • Add a saturating amount of ADP to measure phosphorylating respiration (State 3).

  • After the ADP is consumed, the respiration rate will return to a non-phosphorylating state (State 4).

  • Add oligomycin to inhibit ATP synthase and measure the leak respiration.

  • Perform a stepwise titration of the uncoupler (DBNP or DNP) and record the OCR at each concentration until maximal respiration is achieved.

  • Finally, add an inhibitor of the electron transport chain (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.

Data Analysis: Plot the OCR as a function of the uncoupler concentration to generate a dose-response curve. From this, parameters such as the EC₅₀ (the concentration that elicits a half-maximal response) can be determined to compare the potency of the two compounds.

start Start add_mito Add Isolated Mitochondria start->add_mito add_substrates Add Substrates (State 2) add_mito->add_substrates add_adp Add ADP (State 3) add_substrates->add_adp state4 Return to State 4 add_adp->state4 add_oligo Add Oligomycin (Leak Respiration) state4->add_oligo titrate_uncoupler Titrate DBNP or DNP add_oligo->titrate_uncoupler measure_ocr Measure OCR titrate_uncoupler->measure_ocr Repeat measure_ocr->titrate_uncoupler Repeat add_inhibitor Add ETC Inhibitor measure_ocr->add_inhibitor end End add_inhibitor->end

Caption: Experimental workflow for measuring oxygen consumption rate.

ATP Production Assay

This assay directly measures the impact of DBNP and DNP on the primary function of mitochondria: ATP synthesis.

Objective: To quantify the inhibition of mitochondrial ATP production by DBNP and DNP.

Materials:

  • Isolated mitochondria

  • Assay buffer

  • Substrates for the electron transport chain

  • ADP

  • DBNP and DNP stock solutions

  • ATP measurement kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Incubate isolated mitochondria in the assay buffer with substrates.

  • Add various concentrations of DBNP or DNP to different samples.

  • Initiate ATP synthesis by adding a known amount of ADP.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and measure the amount of ATP produced using a luciferase-based assay, which generates a light signal proportional to the ATP concentration.

  • Measure the luminescence using a luminometer.

Data Analysis: Generate a dose-response curve by plotting the percentage of ATP synthesis inhibition against the concentration of the uncoupler. This will allow for the determination of IC₅₀ values (the concentration that causes 50% inhibition of ATP synthesis) for a direct comparison of the inhibitory potency of DBNP and DNP.

Conclusion

Both this compound and 2,4-dinitrophenol are potent mitochondrial uncouplers with significant implications for cellular metabolism and signaling. While DNP has been more extensively characterized, particularly concerning its effects on downstream signaling pathways, DBNP presents as a potentially more potent but less acutely toxic analogue based on its physicochemical properties and available toxicity data. Further direct comparative studies are warranted to fully elucidate their relative potencies and downstream biological effects. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for any future consideration of these compounds in research or therapeutic development.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of 2,6-Di-tert-butyl-4-nitrophenol (DBNP) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of 2,6-Di-tert-butyl-4-nitrophenol (DBNP) is crucial for safety and efficacy assessment. This guide provides an objective comparison of various analytical methods for DBNP determination, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Electrochemical Methods. The performance of each method is evaluated based on key validation parameters, with supporting experimental protocols and workflow visualizations to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of DBNP is contingent upon the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following tables summarize the representative performance characteristics of each method.

Table 1: Performance Characteristics of LC-MS/MS and GC-MS for DBNP Analysis

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.998[1]
Accuracy (% Recovery) 92 - 110% (for a similar compound)[2]92.1% (for a similar compound)[1]
Precision (%RSD) < 8% (for a similar compound)[2]Intra-day: < 10.7%, Inter-day: < 10.6% (for a similar compound)[1]
Limit of Detection (LOD) Low ng/mL to pg/mL range (typical)Low ng/mL range (typical)
Limit of Quantification (LOQ) 10 ng/mL (for a similar compound)[2]Low ng/mL range (typical)
Specificity Very HighVery High
Sample Throughput HighModerate
Derivatization Not typically requiredMay be required to improve volatility[1]

Table 2: Performance Characteristics of HPLC-UV and Electrochemical Methods for DBNP Analysis

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Electrochemical Methods
Linearity (R²) > 0.999[3]> 0.99
Accuracy (% Recovery) 90 - 112% (for similar nitrophenols)[4]95 - 101% (for a similar compound)
Precision (%RSD) < 15%[4]< 5%
Limit of Detection (LOD) 0.170 - 0.478 mg/L (for similar phenols)[3]0.10 µM (for a similar compound)[5]
Limit of Quantification (LOQ) 0.515 - 1.448 mg/L (for similar phenols)[3]0.5 µM (typical)
Specificity Moderate to HighHigh
Sample Throughput HighHigh
Instrumentation Cost Low to ModerateLow

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical technique. Below are representative protocols for the quantification of DBNP using LC-MS/MS, GC-MS, HPLC-UV, and electrochemical methods.

LC-MS/MS Method

This protocol is adapted from a validated method for a structurally similar compound, 2,6-diisobornyl-4-methylphenol.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 500 µL of a mixture of isopropyl alcohol and chloroform (B151607) (1:5, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water containing 0.1% formic acid (97:3, v/v).

    • Flow Rate: 0.55 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): To be determined for DBNP (e.g., [M-H]⁻).

    • Product Ion (m/z): To be determined for DBNP.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 lc HPLC Separation p5->lc ms Tandem MS Detection lc->ms data Data Processing & Quantification ms->data Data Acquisition

LC-MS/MS analysis workflow for DBNP.
GC-MS Method

This protocol is based on general procedures for the analysis of nitrophenols and related compounds.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge with an appropriate solvent.

    • Load the aqueous sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable organic solvent.

    • Concentrate the eluate under a stream of nitrogen.

    • (Optional) Derivatize the analyte to improve volatility.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): To be determined based on the mass spectrum of DBNP.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Aqueous Sample s2 Solid-Phase Extraction s1->s2 s3 Elution & Concentration s2->s3 s4 Derivatization (Optional) s3->s4 gc GC Separation s4->gc ms MS Detection (SIM) gc->ms data Data Processing & Quantification ms->data Data Acquisition

GC-MS analysis workflow for DBNP.
HPLC-UV Method

This protocol is based on a validated method for the analysis of nitrophenols in water samples.[4]

  • Sample Preparation:

    • For aqueous samples, perform a solid-phase extraction as described for the GC-MS method.

    • For other samples, dissolve in the mobile phase and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the maximum absorbance wavelength for DBNP.

Electrochemical Method

This protocol is based on the principles of electrochemical sensing for nitrophenols.[5]

  • Sensor Preparation:

    • Modify a glassy carbon electrode (GCE) with a suitable material (e.g., graphene-based nanocomposites) to enhance sensitivity and selectivity.

  • Analytical Procedure:

    • Immerse the modified GCE in a supporting electrolyte solution (e.g., phosphate (B84403) buffer, pH 6.4).

    • Add the sample containing DBNP.

    • Apply a potential scan (e.g., using differential pulse voltammetry) and record the reduction peak current of the nitro group.

    • Quantify the concentration of DBNP based on a calibration curve of peak current versus concentration.

Analytical_Comparison cluster_methods Analytical Methods cluster_params Key Comparison Parameters DBNP This compound (DBNP) Quantification LCMS LC-MS/MS DBNP->LCMS GCMS GC-MS DBNP->GCMS HPLC HPLC-UV DBNP->HPLC Electrochem Electrochemical DBNP->Electrochem Sens Sensitivity (LOD/LOQ) LCMS->Sens Very High Spec Specificity LCMS->Spec Very High Acc Accuracy & Precision LCMS->Acc Excellent Thru Throughput & Cost LCMS->Thru High Throughput Higher Cost GCMS->Sens High GCMS->Spec Very High GCMS->Acc Excellent GCMS->Thru Moderate Throughput Higher Cost HPLC->Sens Moderate HPLC->Spec Moderate HPLC->Acc Good HPLC->Thru High Throughput Lower Cost Electrochem->Sens High Electrochem->Spec High Electrochem->Acc Good Electrochem->Thru High Throughput Very Low Cost

Comparison of analytical methods for DBNP.

References

A Comparative Analysis of DBNP and FCCP as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used mitochondrial uncouplers, 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). Both are classical protonophores that disrupt the mitochondrial membrane potential, but they exhibit distinct characteristics in terms of potency, kinetics, and off-target effects. This analysis is supported by experimental data to inform the selection of the appropriate uncoupler for specific research applications.

Mechanism of Action

Both DNP and FCCP are lipophilic weak acids that function as protonophores.[1] They readily diffuse across the inner mitochondrial membrane in their protonated form, releasing a proton into the mitochondrial matrix. The resulting anionic form then returns to the intermembrane space, driven by the negative-inside membrane potential, where it picks up another proton. This process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton motive force.[2] This uncoupling of electron transport from oxidative phosphorylation leads to an increase in oxygen consumption and the dissipation of energy as heat.[1][3]

Data Presentation

Comparative Efficacy and Potency
ParameterDBNP (DNP)FCCPCell/Tissue TypeReference
Effective Concentration (Maximal Response) 250 µM0.3 µMRat Carotid Body Type I Cells[4]
EC50 for Uncoupling Activity Not explicitly stated0.04 µMIsolated Mitochondria[5]
Effect on Intracellular Ca2+ (Δ[Ca2+]i) 638 ± 167 nM (at 250 µM)501 ± 76 nM (at 0.3 µM)Rat Carotid Body Type I Cells[4]
Effect on Membrane Potential (Depolarization) -51 ± 3.4 mV to -35 ± 2.4 mV-64 ± 1 mV to -34 ± 3.3 mVRat Carotid Body Type I Cells[4]
Effect on Cell Conductance 230 ± 29 pS to 21 ± 31 pS209 ± 28 pS to -70 ± 28 pSRat Carotid Body Type I Cells[4]
Effects on Oxygen Consumption Rate (OCR)
ConditionDBNP (DNP)FCCPCell/Tissue TypeReference
Stimulation of Respiration in State 4 Induces significant increaseInduces significant increaseLiver Mitochondria[2]
Stimulation of Respiration in State 3 Increase equal to or slightly greater than in state 4Increase equal to or slightly greater than in state 4Liver Mitochondria[6]
Maximal Respiration Used to determine maximal OCRUsed to determine maximal OCRVarious Cell Lines[7][8][9]
Cardioprotective Concentration Not explicitly stated100 nMRat Ventricular Myocytes[10][11]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential

This protocol is adapted from studies on rat carotid body type I cells.[4]

  • Cell Preparation: Isolate and culture the desired cells on coverslips.

  • Dye Loading: Load the cells with a potentiometric fluorescent dye such as Rhodamine-123 (Rh-123). Rh-123 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Fluorescence Microscopy: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for epifluorescence.

  • Perfusion: Perfuse the cells with a control buffer, followed by the buffer containing the desired concentration of DNP or FCCP.

  • Data Acquisition: Continuously record the fluorescence intensity from individual cells. A decrease in Rh-123 fluorescence indicates mitochondrial depolarization.

Measurement of Oxygen Consumption Rate (OCR)

This is a generalized protocol based on Seahorse XF Analyzer methodologies.[3][8][9]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-bicarbonate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for one hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Compound Loading: Load the injector ports of the sensor cartridge with the desired concentrations of DNP or FCCP, as well as other mitochondrial modulators like oligomycin (B223565) and rotenone/antimycin A.

  • Assay Execution: Place the cell plate in the XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on studies in rat carotid body type I cells.[4]

  • Cell Preparation: Isolate and culture cells on coverslips.

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye such as Fura-2 AM or Indo-1 AM.

  • Microscopy and Perfusion: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

  • Stimulation: Perfuse the cells with a control buffer followed by the buffer containing DNP or FCCP.

  • Data Acquisition: Record the fluorescence emission at two different excitation (for Fura-2) or emission (for Indo-1) wavelengths. The ratio of these intensities is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Mitochondrial Uncoupling by Protonophores

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ATPSynthase ATP Synthase Matrix Mitochondrial Matrix (Low [H⁺]) ETC->Matrix H⁺ pumping IMS Intermembrane Space (High [H⁺]) ATPSynthase->IMS ATP Synthesis Uncoupler_H Protonated Uncoupler (e.g., DBNP-H, FCCP-H) Uncoupler_Anion Uncoupler Anion (e.g., DBNP⁻, FCCP⁻) Uncoupler_H->Matrix Uncoupler_Anion->IMS Return via ΔΨm IMS->ETC e⁻ IMS->Uncoupler_Anion Protonation Matrix->ATPSynthase H⁺ flow Matrix->Uncoupler_Anion H⁺ release

Caption: Protonophore-mediated mitochondrial uncoupling.

Experimental Workflow for Measuring OCR

G start Seed Cells in Seahorse Plate equilibrate Equilibrate in Assay Medium start->equilibrate basal Measure Basal OCR equilibrate->basal inject1 Inject DBNP/FCCP basal->inject1 measure1 Measure Uncoupled OCR (Maximal Respiration) inject1->measure1 inject2 Inject Oligomycin measure1->inject2 measure2 Measure ATP-linked Respiration inject2->measure2 inject3 Inject Rotenone/ Antimycin A measure2->inject3 measure3 Measure Non-Mitochondrial Respiration inject3->measure3 end Data Analysis measure3->end

Caption: Seahorse XF experimental workflow for OCR.

Concluding Remarks

The choice between DNP and FCCP as a mitochondrial uncoupler depends on the specific experimental goals. FCCP is significantly more potent, with maximal effects observed at sub-micromolar concentrations, whereas DNP requires concentrations in the hundreds of micromolar range.[4] This lower effective concentration for FCCP can be advantageous in minimizing potential off-target effects. However, FCCP is also known to inhibit oxidative phosphorylation at higher concentrations (≥ 1 µM).[5]

Both uncouplers have been shown to increase intracellular calcium, primarily through enhanced calcium influx, and to depolarize the cell membrane.[4] It is crucial to titrate the concentration of either uncoupler to achieve the desired level of uncoupling without inducing significant cytotoxicity or other confounding effects. For studies requiring a wide dynamic range of uncoupling, other agents might be considered.[12] Ultimately, the data presented in this guide should serve as a starting point for researchers to design and optimize their experiments involving mitochondrial uncoupling.

References

Assessing the Purity of Synthesized 2,6-Di-tert-butyl-4-nitrophenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,6-Di-tert-butyl-4-nitrophenol, a significant intermediate in various chemical syntheses. The primary route to this compound is the nitration of 2,6-di-tert-butylphenol, which may lead to impurities such as the unreacted starting material and over-nitrated side products. Herein, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate method.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key aspects of four common analytical methods for evaluating the purity of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Melting Point Analysis
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural and quantitative information.Determination of the temperature range over which a solid melts. Pure substances have a sharp melting point, while impurities broaden and depress it.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).Dissolution in a volatile solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be required for polar analytes, though it is often not necessary for this compound.Dissolution in a deuterated solvent (e.g., CDCl₃). An internal standard can be added for quantitative analysis (qNMR).Crystalline solid is packed into a capillary tube.
Typical Results Chromatogram showing peaks for the main compound and impurities. Purity is calculated as the area percentage of the main peak.Chromatogram showing peaks for the main compound and impurities. Purity is often determined by area percentage. Mass spectrometry (MS) coupling provides definitive identification.Spectrum showing characteristic chemical shifts and integration values for protons of the compound and any impurities. Purity can be determined by comparing the integration of analyte peaks to those of a known standard.A melting point range. For pure this compound, the expected melting point is around 156-158 °C.
Pros - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and robust technique.- High sensitivity, especially with a mass spectrometer (GC-MS).- Excellent for separating volatile impurities.- Provides detailed structural information.- Can be used for quantitative analysis without a reference standard for the analyte (qNMR).- Non-destructive.- Simple, rapid, and inexpensive.- Good initial indicator of purity.
Cons - Higher operational cost due to solvent consumption.- Potential for co-elution of impurities without mass spectrometric detection.- Not suitable for non-volatile or thermally labile compounds.- Underivatized phenols can sometimes interact with the column, affecting peak shape.[1]- Lower sensitivity compared to chromatographic methods.- Higher instrument cost.- Requires a relatively pure sample for clear spectra.- Not a quantitative measure of purity.- The melting point can be influenced by factors other than purity (e.g., crystal form).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols are provided as a starting point and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its primary impurity, 2,6-di-tert-butylphenol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 60% B to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography (GC)

This protocol is suitable for the routine quality control of this compound to determine its percentage purity and identify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 10 mL of dichloromethane or methanol (B129727) to a concentration of 2 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This method provides structural confirmation and can be used for a quantitative purity assessment (qNMR) by comparing the integrals of the analyte signals to that of a known internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis:

    • Purity Confirmation: The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show the following signals: a singlet for the hydroxyl proton, two doublets for the aromatic protons, and a singlet for the tert-butyl protons.

    • Impurity Detection: Look for characteristic signals of potential impurities:

      • 2,6-di-tert-butylphenol (starting material): Signals will differ, particularly in the aromatic region.

      • 2-tert-butyl-4,6-dinitrophenol (over-nitrated product): Expected signals in CDCl₃ are around δ 11.67 (s, 1H, OH), 8.96 (d, 1H), 8.46 (d, 1H), and 1.50 (s, 9H, C(CH₃)₃).[2]

Melting Point Analysis

A simple and rapid method to get a preliminary indication of purity.

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • Interpretation: A sharp melting range close to the literature value (156-158 °C) indicates high purity. A broad and depressed melting range suggests the presence of impurities.

Visualizing the Purity Assessment Workflow

A systematic approach is essential for a thorough purity assessment. The following diagram illustrates a logical workflow for analyzing a synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Assessment cluster_quantitative Quantitative & Structural Analysis cluster_decision Decision cluster_outcome Outcome start Synthesized This compound mp Melting Point Analysis start->mp tlc Thin Layer Chromatography (TLC) start->tlc hplc HPLC mp->hplc gc GC / GC-MS mp->gc nmr NMR Spectroscopy mp->nmr tlc->hplc tlc->gc tlc->nmr decision Purity Acceptable? hplc->decision gc->decision nmr->decision pass Proceed to Next Step decision->pass Yes fail Repurify decision->fail No

Purity Assessment Workflow

The logical flow for assessing the purity of synthesized this compound begins with preliminary tests like melting point and TLC. Based on these initial results, more rigorous quantitative and structural analyses such as HPLC, GC/GC-MS, and NMR are employed to make a final decision on the purity of the compound.

Analytical_Technique_Relationship cluster_sample Sample cluster_separation Separation Techniques cluster_spectroscopy Spectroscopic Techniques cluster_physical Physical Property sample Synthesized Product hplc HPLC (Liquid Chromatography) sample->hplc gc GC (Gas Chromatography) sample->gc nmr NMR (Structural Information) sample->nmr mp Melting Point (Purity Indication) sample->mp ms MS (Molecular Weight/Fragmentation) gc->ms Coupled Technique

Interrelation of Analytical Methods

This diagram illustrates how different analytical techniques are applied to the synthesized product. Separation techniques like HPLC and GC are often used for quantification, while spectroscopic methods like NMR and MS (often coupled with GC) provide structural confirmation and identification of components. The melting point serves as a basic physical property check for overall purity.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC Methods for DBNP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of N-nitrosodi-n-butylamine (DBNP or NDBA) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)-based methods.

In the pharmaceutical industry, the detection and quantification of nitrosamine (B1359907) impurities, such as DBNP, a probable human carcinogen, are of paramount importance to ensure drug safety and regulatory compliance. The two most prominent analytical techniques for this purpose are GC-MS and HPLC, often coupled with mass spectrometry. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

At a Glance: GC-MS vs. HPLC for DBNP Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)
Principle Separates volatile and semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Applicability to DBNP Highly suitable due to the volatile nature of DBNP.[1]Applicable and can be advantageous for complex matrices or thermally sensitive compounds.[2]
Sample Preparation May require extraction into a volatile solvent (e.g., dichloromethane).[3]Often involves dissolution in a suitable solvent mixture.[2]
Thermal Stability High temperatures in the injector and column can potentially cause degradation of other thermally labile compounds in the sample, though DBNP itself is generally stable.[4]Operates at or near ambient temperatures, preserving the integrity of thermally sensitive molecules.
Sensitivity Excellent sensitivity, with detection limits in the low parts-per-billion (ppb) or even picogram range.[5]High sensitivity, also achieving low ppb detection limits.[6]
Matrix Effects Generally less prone to matrix effects compared to HPLC-MS.Can be susceptible to ion suppression or enhancement from matrix components.

Quantitative Performance Data

The following tables summarize the quantitative performance data for DBNP analysis using both GC-MS/MS and HPLC-MS/MS, as reported in various validation studies.

Table 1: GC-MS/MS Quantitative Validation Data for DBNP Analysis

ParameterReported ValueSource
Linearity (R²)> 0.999[3]
Limit of Detection (LOD)0.02 - 0.03 ppm[7]
Limit of Quantification (LOQ)0.06 - 0.09 ppm[7]
Accuracy (Recovery)79.5% - 122.4%[8]
Precision (RSD)< 15.0%[8]

Table 2: HPLC-MS/MS Quantitative Validation Data for DBNP Analysis

ParameterReported ValueSource
Linearity (R²)> 0.998[6]
Limit of Detection (LOD)0.5 ppb[6]
Limit of Quantification (LOQ)1.5 ppb[6]
Accuracy (Recovery at LOQ)80% - 120%[6]
Precision (RSD)< 15.0%[2]

Experimental Protocols

Below are detailed methodologies for DBNP analysis using GC-MS and HPLC-MS. These protocols are based on established methods for nitrosamine analysis.

GC-MS/MS Method for DBNP Analysis

This method is suitable for the quantification of DBNP in active pharmaceutical ingredients (APIs) and drug products.

1. Sample Preparation:

  • Weigh approximately 100 mg of the sample into a centrifuge tube.

  • Add 5 mL of dichloromethane.

  • Vortex for 5 minutes, followed by centrifugation.

  • Transfer the supernatant into a GC vial for analysis.[3]

2. GC-MS/MS Instrumentation and Conditions: [1][3]

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Column Rxi-624SilMS, 30 m x 0.25 mm ID, 1.4 µm
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program 50°C (1 min), ramp at 20°C/min to 250°C (3 min)
Ionization Mode Electron Ionization (EI)
MS Mode Multiple Reaction Monitoring (MRM)
HPLC-MS/MS Method for DBNP Analysis

This method is applicable for the determination of DBNP in various drug substances and products.

1. Sample Preparation:

  • Accurately weigh about 50 mg of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the diluent (e.g., 80:20 Methanol:50mM Ammonium Hydrogen Carbonate).[2]

  • Filter the solution through a 0.22 µm filter into an HPLC vial.

2. HPLC-MS/MS Instrumentation and Conditions: [2][6]

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent
Mass Spectrometer Agilent Triple Quadrupole MS or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
MS Mode Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC-MS analysis of DBNP.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Weigh Sample Solvent Add Dichloromethane Sample->Solvent Vortex Vortex & Centrifuge Solvent->Vortex Transfer Transfer to GC Vial Vortex->Transfer Injection Inject into GC Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

GC-MS workflow for DBNP analysis.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Transfer Transfer to HPLC Vial Filter->Transfer Injection Inject into HPLC Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

HPLC-MS workflow for DBNP analysis.

Conclusion

Both GC-MS and HPLC-MS are highly sensitive and reliable techniques for the trace-level analysis of DBNP in pharmaceutical products. The choice between the two methods often depends on several factors, including the volatility of other potential impurities, the complexity of the sample matrix, and the availability of instrumentation.

  • GC-MS is an excellent choice for DBNP analysis, particularly when dealing with relatively clean sample matrices and when other volatile impurities are also of interest. Its robustness and lower susceptibility to matrix effects are significant advantages.

  • HPLC-MS offers greater versatility, especially for samples containing non-volatile or thermally labile compounds that need to be analyzed simultaneously. It can also be advantageous when sample preparation needs to be minimized.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and validated to ensure it is fit for its intended purpose, meeting the stringent requirements of regulatory agencies.

References

A Researcher's Guide to Validating the Effects of DBNP on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing the effects of chemical compounds on cell viability is paramount. This guide provides a comparative analysis of how 2,6-di-tert-butyl-4-nitrophenol (DBNP), a compound with known effects on mitochondrial function, may impact common cell viability assays. Understanding these potential interactions is crucial for generating reliable and reproducible data. This guide offers insights into the expected outcomes with different assay types and provides detailed protocols for validating these effects.

Comparing DBNP's Potential Impact on Common Cell Viability Assays

DBNP is recognized as a potential uncoupler of oxidative phosphorylation, a process that can directly interfere with cellular metabolism and energy production. This characteristic, along with its phenolic structure, suggests a likelihood of interaction with the chemical readouts of several standard viability assays. The following table summarizes the predicted effects of DBNP on three major classes of cell viability assays.

Assay TypePrinciplePredicted Effect of DBNPRationale for Predicted EffectRecommended Alternative
Tetrazolium Reduction (e.g., MTT, XTT, MTS) Enzymatic reduction of a tetrazolium salt by mitochondrial and cellular dehydrogenases to a colored formazan (B1609692) product.High Potential for Interference (False Positive/Negative): DBNP may either artifactually increase or decrease the colorimetric signal, not accurately reflecting cell viability.As a phenolic compound derived from an antioxidant, DBNP may have intrinsic reducing properties that can directly convert the tetrazolium salt to formazan, independent of cellular activity, leading to a false positive (increased viability)[1][2]. Conversely, as a mitochondrial uncoupler, it can disrupt mitochondrial function and ROS production, which may unpredictably alter the formazan signal[3][4].ATP-based assays or direct cell counting.
Resazurin (B115843) Reduction (e.g., alamarBlue®, CellTiter-Blue®) Reduction of the blue resazurin dye to the fluorescent pink resorufin (B1680543) by metabolically active cells.High Potential for Interference (False Positive): DBNP is likely to chemically reduce resazurin, leading to an overestimation of cell viability.Similar to tetrazolium assays, the antioxidant properties of phenolic compounds can directly reduce resazurin to the fluorescent resorufin in a cell-free environment[5][6].ATP-based assays or direct cell counting.
ATP Quantification (e.g., CellTiter-Glo®) Measurement of ATP levels, an indicator of metabolically active cells, through a luciferase-based reaction.Likely to Show a Biological Effect (Decreased Signal): DBNP is expected to decrease the luminescent signal, reflecting a true biological effect on cellular ATP levels.As an uncoupler of oxidative phosphorylation, DBNP is expected to disrupt the mitochondrial proton gradient, leading to a decrease in ATP synthesis[7][8]. This would be a measure of its cytotoxic/cytostatic effect rather than assay interference.Reductase-based assays (with proper validation) or orthogonal methods like live/dead staining.

Experimental Protocols for Validating DBNP's Effect

To empirically determine the effect of DBNP on a chosen cell viability assay, a rigorous validation protocol is essential. The following is a generalized protocol that can be adapted for specific assays.

Objective: To determine if DBNP directly interferes with the chemistry of the selected cell viability assay and to establish a reliable method for assessing its true effect on cell viability.
Materials:
  • Cell line of interest

  • Complete cell culture medium

  • DBNP stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom plates (for colorimetric assays) or white-walled plates (for luminescent assays)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-buffered saline (PBS)

Methodology:

Part 1: Cell-Free Assay Interference Control

  • Plate Setup: In a 96-well plate, prepare wells with cell culture medium only (no cells).

  • Compound Addition: Add DBNP at various concentrations to be used in the cell-based experiment. Include a vehicle control (e.g., DMSO).

  • Assay Reagent Addition: Add the cell viability assay reagent (e.g., MTT solution, CellTiter-Glo® reagent) to each well.

  • Incubation: Incubate the plate according to the assay manufacturer's instructions.

  • Readout: Measure the absorbance or luminescence.

  • Analysis: A significant signal in the cell-free wells containing DBNP compared to the vehicle control indicates direct interference with the assay components.

Part 2: Cell-Based Assay with Interference Correction

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DBNP. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For Reductase Assays (MTT/Resazurin): To minimize interference, consider washing the cells with PBS to remove any remaining extracellular DBNP before adding the assay reagent[1].

    • For ATP Assays: Proceed directly with the addition of the CellTiter-Glo® reagent.

  • Readout: Measure the signal using the appropriate plate reader.

  • Data Analysis:

    • If interference was observed in the cell-free assay, subtract the background signal from the corresponding DBNP concentration in the cell-based assay.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Part 3: Orthogonal Assay for Confirmation

  • Parallel Experiment: In parallel with the chosen primary assay, perform a secondary, mechanistically different assay to confirm the results.

  • Recommended Orthogonal Methods:

    • Trypan Blue Exclusion: A simple, cost-effective method to count viable cells based on membrane integrity[9].

    • Live/Dead Staining with Fluorescent Dyes (e.g., Calcein-AM/Propidium Iodide): Provides a more quantitative assessment of viable and dead cells via microscopy or flow cytometry.

    • Real-Time Cell Analysis: Instruments that measure cellular impedance can provide a kinetic assessment of cell proliferation and viability.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental design and the potential mechanisms of DBNP's action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Validating Compound Effects cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation prep_cells Prepare Cell Culture cell_based Cell-Based Viability Assay prep_cells->cell_based orthogonal Orthogonal Confirmation Assay prep_cells->orthogonal prep_compound Prepare DBNP Dilutions cell_free Cell-Free Interference Assay prep_compound->cell_free prep_compound->cell_based prep_compound->orthogonal analyze_interference Analyze for Direct Interference cell_free->analyze_interference calculate_viability Calculate Corrected Cell Viability cell_based->calculate_viability compare_results Compare with Orthogonal Method orthogonal->compare_results analyze_interference->calculate_viability calculate_viability->compare_results conclusion Draw Conclusion on DBNP Effect compare_results->conclusion

Caption: Workflow for validating the effect of DBNP on cell viability assays.

dbnp_mechanism Potential Mechanisms of DBNP Interference in Viability Assays cluster_compound DBNP Properties cluster_assays Impact on Assays cluster_effects Observed Readout dbnp DBNP uncoupler Mitochondrial Uncoupler dbnp->uncoupler phenolic Phenolic/Antioxidant Structure dbnp->phenolic atp_assay ATP-Based Assay (e.g., CellTiter-Glo) uncoupler->atp_assay Decreases ATP Synthesis reductase_assay Reductase-Based Assays (MTT, Resazurin) phenolic->reductase_assay Directly Reduces Substrate atp_decrease Decreased Luminescence (Biological Effect) atp_assay->atp_decrease reductase_interference Altered Color/Fluorescence (Potential Interference) reductase_assay->reductase_interference

References

A Comparative Guide to the Quantification of 2,6-Di-tert-butyl-4-nitrophenol: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,6-Di-tert-butyl-4-nitrophenol (DBNP) is critical for various applications, from environmental monitoring to safety assessments in pharmaceutical and industrial settings. This guide provides an objective comparison of common analytical methodologies for the quantification of DBNP, supported by experimental data from studies on DBNP and structurally related compounds.

Comparison of Analytical Techniques

The primary analytical techniques for the quantification of phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Linearity (R²) > 0.998 (for similar phenols)> 0.99
Limit of Detection (LOD) 0.006 - 0.05 mg/L (for similar phenols)[1]Typically in the low ng/mL range.[1] For the related 2,6-di-tert-butylphenol, a validated LOQ of 1 µg/L has been reported.[2]
Limit of Quantitation (LOQ) 1 µg/L (for similar phenols)[1]0.7 µg/g for the related 2,6-di-tert-butyl paracresol.[3]
Accuracy (% Recovery) 90 - 112% (for nitrophenols)[4][5]80 - 113% (for 2,4-di-tert-butylphenol)[1]
Precision (%RSD) < 15% (intraday and interday for nitrophenols)[4][5]< 1% for 2,6-di-tert-butyl paracresol.[3] For 2,6-di-tert-butylphenol, repeatability (CVr) of 4.3% (GC-MS) and 10.1% (GC-MS/MS) has been shown.[2]
Specificity High, but potential for interference from co-eluting compounds without mass spectrometric detection.[1]Very high, as mass spectral data provides definitive identification.[1]
Sample Derivatization Not typically required.May be required for polar analytes to improve volatility, though often not necessary for phenolic compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC-MS analysis of phenolic compounds, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for the determination of nitrophenols in water samples.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with methanol (B129727) followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength for this compound.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the determination of alkylphenols in wine.[2][6]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a 10 mL liquid sample in a 20 mL SPME glass vial.

  • Add approximately 2 g of NaCl and an internal standard (e.g., a deuterated analog if available).

  • Seal the vial and heat at 40°C.

  • Expose a SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the analytes.

2. GC-MS Conditions:

  • Injector: Splitless mode at 260°C. Desorb the SPME fiber in the injector for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

    • Source Temperature: 250°C.

    • Quadrupole Temperature: 150°C.

3. Calibration:

  • Prepare calibration standards in a matrix similar to the samples.

  • Perform the same HS-SPME procedure on the standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Signaling Pathways and Experimental Workflows

To visualize the experimental process, the following diagrams illustrate a typical workflow for sample analysis and the logical relationship in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Collection Extraction Extraction (e.g., SPE or LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Chromatography Chromatographic Separation (HPLC or GC) Reconstitution->Chromatography Detection Detection (UV or MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

A general experimental workflow for the quantification of this compound.

method_selection node_alt node_alt Matrix_Complexity Complex Matrix? High_Sensitivity High Sensitivity Required? Matrix_Complexity->High_Sensitivity Yes HPLC_UV HPLC-UV Matrix_Complexity->HPLC_UV No GC_MS GC-MS High_Sensitivity->GC_MS Yes High_Sensitivity->HPLC_UV No

A decision tree for selecting an analytical method for this compound quantification.

References

Comparative Analysis of the Lipophilicity of Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

Here is a comparative analysis of the lipophilicity of mitochondrial uncouplers, presented as a guide for researchers, scientists, and drug development professionals.

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and heat production, independent of ATP synthesis. Their ability to traverse the mitochondrial membranes is intrinsically linked to their lipophilicity, a key physicochemical property that influences their efficacy and potential off-target effects. This guide provides a comparative analysis of the lipophilicity of several common mitochondrial uncouplers, supported by experimental data and detailed methodologies.

Data Presentation: Lipophilicity of Mitochondrial Uncouplers

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (LogP) between an organic solvent (typically n-octanol) and water. A higher LogP value indicates greater lipophilicity. The following table summarizes the experimentally determined or calculated LogP values for a selection of mitochondrial uncouplers.

CompoundCommon AbbreviationExperimental LogPCalculated LogP (clogP)
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazoneFCCP3.42[1]-
Carbonyl cyanide 3-chlorophenylhydrazoneCCCP--
2,4-DinitrophenolDNP1.7[2]-
(2-fluorophenyl){6---INVALID-LINK--}amineBAM15--
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideNiclosamide3.91[3][4]-
3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrileSF6847--
4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazoleTTFB--
Butylated hydroxytolueneBHT5.10[5]-
DodecyltriphenylphosphoniumC12TPP--

Experimental Protocols

The determination of lipophilicity is crucial for understanding the pharmacokinetic and pharmacodynamic properties of mitochondrial uncouplers. The two most common methods for experimental determination of LogP are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient of a compound between n-octanol and water.

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade, pre-saturated with water)

    • Water (HPLC grade, pre-saturated with n-octanol)

    • Glassware (flasks with stoppers, centrifuge tubes)

    • Shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

    • Dissolution of Test Compound: Dissolve a known amount of the test compound in either water or n-octanol. The initial concentration should be at least 10-fold lower than its saturation solubility in that solvent.

    • Partitioning:

      • Add a known volume of the solution containing the test compound to a flask.

      • Add a known volume of the other, immiscible phase to the same flask. The volume ratio of the two phases should be adjusted based on the expected LogP value.

      • Stopper the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (usually 25°C) to allow for equilibrium to be reached.

    • Phase Separation:

      • After shaking, allow the mixture to stand until the two phases have clearly separated.

      • Centrifuge the mixture to ensure complete separation, especially if an emulsion has formed.

    • Quantification:

      • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

      • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation of LogP:

      • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([organic]) to its concentration in the aqueous phase ([aqueous]).

      • LogP = log10 (P) = log10 ([organic] / [aqueous])

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method estimates LogP based on the retention time of a compound on a nonpolar stationary phase. It is faster and requires less material than the shake-flask method.

  • Materials:

    • Test compound

    • Reference compounds with known LogP values

    • HPLC system with a reverse-phase column (e.g., C18)

    • Mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water/buffer)

    • Detector (e.g., UV-Vis)

  • Procedure:

    • Preparation of Standard Solutions: Prepare solutions of at least five reference compounds with known LogP values that bracket the expected LogP of the test compound. Also, prepare a solution of the test compound.

    • Chromatographic Analysis:

      • Inject the standard solutions and the test compound solution onto the RP-HPLC column under isocratic conditions (constant mobile phase composition).

      • Record the retention time (tR) for each compound.

      • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculation of Capacity Factor (k):

      • Calculate the capacity factor for each compound using the formula: k = (tR - t0) / t0.

    • Calibration Curve:

      • Plot the logarithm of the capacity factor (log k) of the reference compounds against their known LogP values.

      • Perform a linear regression analysis to obtain a calibration curve (log k = a * LogP + b).

    • Determination of LogP for the Test Compound:

      • Calculate the log k value for the test compound.

      • Using the equation from the calibration curve, calculate the LogP of the test compound.

Mandatory Visualization

G Mechanism of Mitochondrial Uncoupling and Downstream Signaling cluster_membrane Inner Mitochondrial Membrane Proton Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton Gradient->ATP_Synthase Drives ATP ATP Production ↓ ATP_Synthase->ATP ETC Electron Transport Chain (ETC) ETC->Proton Gradient Pumps H+ Uncoupler Mitochondrial Uncoupler (e.g., FCCP, DNP, BAM15) Uncoupler->Proton Gradient Dissipates AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Cellular_Response Cellular Responses (e.g., Increased Glucose Uptake, Fatty Acid Oxidation) AMPK->Cellular_Response

Caption: Signaling pathway of mitochondrial uncouplers.

G Experimental Workflow for Lipophilicity (LogP) Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method SF_Start Dissolve Compound in n-Octanol or Water SF_Partition Mix with Immiscible Phase & Shake to Equilibrate SF_Start->SF_Partition SF_Separate Separate n-Octanol and Aqueous Phases SF_Partition->SF_Separate SF_Quantify Quantify Compound Concentration in Each Phase SF_Separate->SF_Quantify SF_Calculate Calculate LogP SF_Quantify->SF_Calculate HPLC_Start Prepare Solutions of Test & Reference Compounds HPLC_Inject Inject onto Reverse-Phase Column HPLC_Start->HPLC_Inject HPLC_Measure Measure Retention Times (tR) HPLC_Inject->HPLC_Measure HPLC_Calibrate Create Calibration Curve (log k vs. known LogP) HPLC_Measure->HPLC_Calibrate HPLC_Calculate Calculate LogP of Test Compound HPLC_Calibrate->HPLC_Calculate

Caption: Experimental workflows for LogP determination.

References

Safety Operating Guide

Proper Disposal of 2,6-Di-tert-butyl-4-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a chemical commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

This compound is a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, and is toxic to aquatic life.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Personal Protective Equipment (PPE) is mandatory when handling DBNP waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of DBNP waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

In-Lab Waste Management: A Step-by-Step Protocol

Proper segregation and storage of DBNP waste are the first steps in ensuring its safe disposal.

  • Waste Segregation: Designate a specific, clearly labeled waste container for DBNP and other similar nitrophenolic compounds. Do not mix DBNP waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.[2]

  • Containerization: Use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable. The container must be in good condition and free from external contamination.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., toxic, environmental hazard).

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area. This area should be away from heat sources, direct sunlight, and incompatible materials.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. These services typically utilize high-temperature incineration.

Key Disposal Parameters for Nitrophenols

Disposal MethodOperating ParametersResidence TimeNotes
Rotary Kiln Incineration 820–1,600°CHoursPreferred method for solid waste.
Fluidized Bed Incineration 450–980°CSeconds (for liquids/gases)Longer residence time required for solids.

Source: Data adapted from EPA guidelines for nitrophenol disposal.

It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3] Academic laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative requirements for hazardous waste management.[4][5][6]

Experimental Protocol: Laboratory-Scale Chemical Reduction

For laboratories equipped to handle chemical transformations of hazardous waste, the reduction of the nitro group can render the compound less toxic. The following is a general procedure for the reduction of aromatic nitro compounds, which may be adapted for small quantities of this compound. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

Objective: To reduce the nitro group of this compound to an amino group, forming 4-amino-2,6-di-tert-butylphenol, a less hazardous compound.

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Appropriate work-up and extraction solvents (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, add the this compound.

  • Add an excess of granular tin to the flask.

  • Slowly add concentrated hydrochloric acid to the stirring mixture. The reaction is exothermic and may require cooling in an ice bath.

  • Once the initial reaction subsides, gently heat the mixture to reflux until the yellow color of the nitrophenol disappears.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. The amino-phenol can then be extracted with an appropriate organic solvent.

  • The resulting amino-phenol, while less hazardous, should still be disposed of as chemical waste through your institution's hazardous waste management program.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. The reaction is exothermic and produces hydrogen gas, which is flammable. Ensure proper temperature control and avoid ignition sources.

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B In-Lab Management A->B C Segregate Waste B->C D Properly Containerize and Label C->D E Store in Designated Area D->E F Disposal Decision E->F G Arrange for Professional Hazardous Waste Disposal (Incineration) F->G Standard Procedure H Laboratory-Scale Chemical Treatment (Reduction) F->H Advanced/Alternative I Dispose of Treated Waste via Institutional Procedures H->I

Caption: Disposal workflow for this compound.

Signaling Pathway for Safe Disposal Logic

The following diagram outlines the logical pathway for ensuring the safe and compliant disposal of this compound.

Safe Disposal Logic for this compound Start Identify Waste as This compound AssessHazards Consult SDS: - Toxicity - Irritancy - Environmental Hazard Start->AssessHazards SelectPPE Select Appropriate PPE: - Gloves - Eye Protection - Lab Coat AssessHazards->SelectPPE Segregate Segregate from Incompatible Materials (e.g., Oxidizers) SelectPPE->Segregate Containerize Use Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in Designated Secondary Containment Area Containerize->Store Dispose Contact Licensed Hazardous Waste Service Store->Dispose

Caption: Logical pathway for safe DBNP disposal.

References

Personal protective equipment for handling 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 2,6-Di-tert-butyl-4-nitrophenol. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Fire/flame resistant and impervious lab coat or coveralls.Inspect gloves for any signs of degradation or puncture before use.
Respiratory A full-face respirator is recommended if exposure limits are exceeded or if dust is generated.Use a NIOSH/MSHA-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.

    • Verify that a safety shower and eyewash station are readily accessible and in good working order.

    • Assemble all necessary PPE and inspect for integrity.

    • Have a chemical spill kit readily available.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid the formation of dust when handling the solid material.

    • Ground all equipment to prevent static discharge, which could ignite dust.

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a container compatible with nitrophenol compounds (e.g., high-density polyethylene (B3416737) - HDPE).

    • The container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms (e.g., toxic, environmental hazard).

  • Disposal Method:

    • The primary and recommended method for the disposal of nitrophenol waste is incineration by a licensed professional waste disposal service.

    • Consult your institution's EHS department for specific procedures and to arrange for waste pickup.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data Summary

The following table provides a summary of available quantitative data. Note that specific occupational exposure limits for this compound have not been established. The values for the structurally similar compound, 2,6-di-tert-butyl-p-cresol, are provided as a conservative reference.

ParameterValueSource/Notes
NIOSH REL (Recommended Exposure Limit) 10 mg/m³ (TWA)For 2,6-di-tert-butyl-p-cresol.[1][2]
ACGIH TLV (Threshold Limit Value) 2 mg/m³ (TWA, inhalable fraction and vapor)For 2,6-di-tert-butyl-p-cresol.[2]
Glove Breakthrough Time (General Guidance) Nitrile Rubber: Good to Excellent Butyl Rubber: ExcellentSpecific breakthrough times for this compound are not available. This is a general guide for phenols and nitro compounds. Always inspect gloves for any sign of degradation.

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_fume_hood Use Chemical Fume Hood prep_safety_equipment Check Safety Shower & Eyewash prep_ppe Inspect & Don PPE prep_spill_kit Ready Spill Kit handle_ventilate Work in Ventilated Area prep_spill_kit->handle_ventilate Proceed to Handling handle_avoid_dust Avoid Dust Formation handle_no_eat No Eating, Drinking, Smoking handle_wash Wash Hands After Handling storage_container Tightly Closed & Labeled Container handle_wash->storage_container Proceed to Storage storage_location Cool, Dry, Well-Ventilated Area disp_segregate Segregate as Hazardous Waste storage_location->disp_segregate Prepare for Disposal disp_container Use Compatible & Labeled Container disp_method Incineration via Licensed Service disp_contact_ehs Contact EHS for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Di-tert-butyl-4-nitrophenol
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Reactant of Route 2
2,6-Di-tert-butyl-4-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.